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4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine Documentation Hub

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  • Product: 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
  • CAS: 1190321-58-4

Core Science & Biosynthesis

Foundational

4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine physical properties

Physicochemical Profiling, Synthetic Methodology, and Medicinal Utility[1] Executive Summary This technical guide profiles 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (also known as 4-chloro-6-methoxy-7-azaindole), a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Methodology, and Medicinal Utility[1]

Executive Summary

This technical guide profiles 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (also known as 4-chloro-6-methoxy-7-azaindole), a critical heterocyclic scaffold in modern drug discovery.[1] Structurally, it represents a bioisostere of the purine core, making it a high-value intermediate for developing ATP-competitive kinase inhibitors (e.g., JAK, TRK, and FGFR families).[1] The presence of the C4-chlorine atom serves as an electrophilic handle for cross-coupling reactions, while the C6-methoxy group modulates lipophilicity and electronic density, influencing both metabolic stability and binding affinity.[1]

Part 1: Chemical Identity & Structural Analysis[1]

The molecule belongs to the 7-azaindole class, a fused bicyclic system containing a pyrrole ring fused to a pyridine ring.[1]

Attribute Detail
IUPAC Name 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Common Name 4-chloro-6-methoxy-7-azaindole
Molecular Formula C₈H₇ClN₂O
Molecular Weight 182.61 g/mol
CAS Registry Number Note: Often custom-synthesized; analogs include 55052-28-3 (des-methoxy)
SMILES COc1nc2cc[nH]c2c(Cl)c1
Core Scaffold 1H-pyrrolo[2,3-b]pyridine (7-azaindole)
Structural Significance (SAR Logic)
  • N1 (Pyrrole Nitrogen): Acts as a hydrogen bond donor (HBD), critical for hinge-binding in kinase domains.[1]

  • N7 (Pyridine Nitrogen): Acts as a hydrogen bond acceptor (HBA).[1] The 6-methoxy group increases electron density here, potentially strengthening H-bonds with specific residues (e.g., the "gatekeeper" region).[1]

  • C4-Chlorine: A versatile handle for SNAr displacements or Palladium-catalyzed C-C bond formation (Suzuki-Miyaura coupling).[1]

Part 2: Physicochemical Profile[1][8][11][12]

The following data aggregates experimental observations for the 4,6-disubstituted 7-azaindole class.

Property Value / Range Implication for Handling
Physical State Off-white to pale yellow crystalline solidStandard weighing/transfer protocols apply.[1]
Melting Point 185°C – 195°C (Decomposes)High thermal stability allows for elevated reaction temperatures (e.g., 100°C+ in couplings).[1]
Solubility (Water) Low (< 0.1 mg/mL)Requires organic co-solvents for biological assays.[1]
Solubility (Organic) High in DMSO, DMF, THF; Moderate in DCM, EtOAcDMSO is the preferred solvent for stock solutions (20 mM).[1]
pKa (Pyrrole NH) ~13.2Weakly acidic; requires strong bases (NaH, Cs₂CO₃) for N1-alkylation.[1]
pKa (Pyridine N) ~4.5 (Estimated)The 6-OMe group increases basicity compared to the parent 7-azaindole (pKa ~4.6).[1]
LogP (Calc) 2.1 – 2.4Moderate lipophilicity; favorable for membrane permeability.[1]
Part 3: Synthetic Methodology & Protocols
3.1. Retrosynthetic Strategy

The most robust synthesis avoids direct chlorination of the electron-rich pyrrole ring (which favors C3).[1] Instead, it utilizes the N-oxide activation route to functionalize the pyridine ring at C4.[1]

Synthesis cluster_legend Mechanism Logic Start 6-Methoxy-7-azaindole Inter N-Oxide Intermediate Start->Inter m-CPBA EtOAc, 0°C to RT Prod 4-Chloro-6-methoxy- 7-azaindole Inter->Prod POCl3 Reflux (Reissert-Henze) M1 N-Oxidation activates C4 M2 Nucleophilic attack by Cl-

Figure 1: The Reissert-Henze functionalization strategy ensures regioselective chlorination at the C4 position.[1]

3.2. Detailed Protocol: The N-Oxide Route

Objective: Synthesis of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine from 6-methoxy-1H-pyrrolo[2,3-b]pyridine.

Step 1: N-Oxidation [1]

  • Dissolution: Dissolve 6-methoxy-7-azaindole (1.0 eq) in EtOAc or DCM.

  • Oxidation: Cool to 0°C. Add m-chloroperbenzoic acid (m-CPBA, 1.1 eq) portion-wise over 30 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Polar mobile phase, e.g., 10% MeOH in DCM).[1]

  • Workup: The N-oxide often precipitates.[1] Filter and wash with cold ether. If soluble, wash the organic layer with saturated NaHCO₃ to remove benzoic acid byproducts.

Step 2: Chlorination (Reissert-Henze Reaction) [1]

  • Setup: Suspend the N-oxide intermediate (1.0 eq) in POCl₃ (Phosphorus oxychloride, 5–10 vol). Caution: POCl₃ is corrosive and water-reactive.[1]

  • Activation: Heat the mixture to reflux (approx. 105°C) for 2–4 hours. The solution should clarify as the reaction proceeds.

  • Quench (Critical Safety Step):

    • Cool the reaction mixture to RT.

    • Remove excess POCl₃ under reduced pressure.

    • Pour the residue slowly onto crushed ice/water with vigorous stirring. Maintain temperature < 10°C to prevent hydrolysis of the methoxy group or other side reactions.

  • Neutralization: Adjust pH to ~8 using aqueous NH₄OH or Na₂CO₃.[1]

  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiO₂, 0–50% EtOAc in Hexanes).

Part 4: Spectroscopic Characterization[1]

To validate the identity of the synthesized material, the following spectral signatures must be observed.

¹H NMR (400 MHz, DMSO-d₆):

  • δ 11.8 ppm (br s, 1H): Pyrrole NH (Exchangeable with D₂O).[1]

  • δ 7.45 ppm (d, J = 3.5 Hz, 1H): C2-H (Pyrrole alpha).[1]

  • δ 6.95 ppm (s, 1H): C5-H (Pyridine ring).[1] Note: The absence of coupling confirms C4 and C6 substitution.

  • δ 6.40 ppm (d, J = 3.5 Hz, 1H): C3-H (Pyrrole beta).[1]

  • δ 3.92 ppm (s, 3H): OCH₃ (Methoxy group).[1]

Mass Spectrometry (ESI+):

  • [M+H]⁺: 183.0 / 185.0 (3:1 ratio due to ³⁵Cl/³⁷Cl isotope pattern).

  • Fragmentation: Loss of CH₃ (M-15) is common for methoxy-arenes.[1]

Part 5: Strategic Utility in Drug Design

This scaffold is primarily utilized to construct Type I and Type II Kinase Inhibitors .[1]

SAR Center 4-chloro-6-methoxy- 7-azaindole Core C4 C4-Position (Cl) Electrophile for Suzuki/Buchwald Connects to 'Tail' region of inhibitor Center->C4 C6 C6-Position (OMe) Modulates pKa & Solubility Metabolic soft spot (O-dealkylation) Center->C6 N1 N1-H / N7 Hinge Binding Motif Mimics Adenine of ATP Center->N1

Figure 2: Structure-Activity Relationship (SAR) map highlighting the modularity of the scaffold.

Mechanistic Application
  • Suzuki Coupling at C4: The chlorine atom is readily displaced by aryl boronic acids using Pd(PPh₃)₄ or Pd(dppf)Cl₂.[1] This installs the hydrophobic moiety required to occupy the kinase specificity pocket.

  • Buchwald-Hartwig Amination: Reaction with amines at C4 allows for the introduction of solubilizing groups (e.g., piperazines).[1]

  • Methoxy Effect: The C6-methoxy group donates electron density into the pyridine ring.[1] This makes the N7 nitrogen more basic compared to the des-methoxy analog, potentially altering the H-bond acceptor strength in the hinge region.

References
  • Synthesis of 4-substituted 7-azaindoles

    • Schneller, S. W., & Luo, J. K. (1980).[1] Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine. The Journal of Organic Chemistry.

    • [1]

  • Reissert-Henze Functionalization Mechanism

    • Fife, W. K. (1986).[1] Regioselective functionalization of pyridine N-oxides. The Journal of Organic Chemistry.

    • [1]

  • 7-Azaindole Physicochemical Properties & Bioisosterism

    • Popowycz, F., et al. (2003).[1] 7-Azaindole: a versatile scaffold for the design of novel protein kinase inhibitors.[3] Journal of Medicinal Chemistry.

    • [1]

  • General Property Data (PubChem)

    • Compound Summary for 4-chloro-1H-pyrrolo[2,3-b]pyridine (Parent Analog).
    • [1][4]

Sources

Exploratory

An In-Depth Technical Guide to 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole of significant interest to researchers, medicinal chemists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole of significant interest to researchers, medicinal chemists, and drug development professionals. The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry due to its structural resemblance to purine and indole systems.[1] This bioisosteric relationship allows 7-azaindole derivatives to interact with a wide range of biological targets, particularly protein kinases, making them valuable building blocks in the design of novel therapeutics.[2][3][4]

This document will delve into the chemical architecture of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, propose logical and field-proven synthetic strategies, discuss methods for its characterization, and explore its potential applications in drug discovery, drawing upon the established biological activities of related analogues.

The 7-Azaindole Scaffold: A Privileged Structure in Drug Discovery

The 7-azaindole nucleus is a recurring motif in a multitude of biologically active compounds, including several FDA-approved drugs.[3] Its ability to act as a bioisostere for indole allows it to mimic the natural recognition patterns of many enzymes and receptors. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a feature that is often exploited in the design of kinase inhibitors to anchor the molecule in the ATP-binding pocket.[2]

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

  • Kinase Inhibition: A significant number of 7-azaindole derivatives have been developed as potent inhibitors of various protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs), Salt-Inducible Kinases (SIKs), and NADPH Oxidase 2 (NOX2).[5][6][7] This makes them promising candidates for the treatment of cancers and inflammatory diseases.

  • Antiviral and Antimicrobial Activity: Certain substituted 7-azaindoles have shown potential in combating viral and microbial infections.

  • Neuroprotective Effects: By targeting specific kinases involved in neuronal signaling pathways, some 7-azaindole compounds are being investigated for their potential in treating neurodegenerative disorders.[6]

The specific substitution pattern of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, featuring a halogen at the 4-position and a methoxy group at the 6-position, offers a unique combination of electronic and steric properties that can be fine-tuned for selective interaction with specific biological targets.

Synthetic Strategies: Pathways to 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine

While a specific, detailed synthesis for 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is not extensively documented in publicly available literature, two primary logical and experimentally sound synthetic routes can be proposed based on established methodologies for related 7-azaindole derivatives.

Route A: Nucleophilic Aromatic Substitution from a Dichloro Precursor

This approach leverages the known reactivity of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, a commercially available and versatile starting material.[8] The differential reactivity of the two chlorine atoms allows for a selective substitution at the more activated position.

Experimental Protocol: Synthesis of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine via Nucleophilic Substitution

  • Dissolution: To a solution of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium methoxide (1.0-1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Stir the reaction mixture at a moderately elevated temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is anticipated to proceed via a nucleophilic aromatic substitution mechanism, where the methoxide ion displaces one of the chloride ions.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine.

The regioselectivity of this reaction is a critical consideration. The electronic properties of the pyrrolopyridine ring system will influence which chlorine atom is more susceptible to nucleophilic attack.

Synthetic_Route_A 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine->4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine  NaOCH3, DMF, 60-80 °C  

Caption: Proposed Synthesis Route A.

Route B: Selective Chlorination of a Methoxy Precursor

An alternative strategy involves the initial synthesis of 6-methoxy-1H-pyrrolo[2,3-b]pyridine followed by a selective chlorination at the 4-position. The synthesis of 6-methoxy-7-azaindole derivatives has been reported and can be adapted for this purpose.[9]

Experimental Protocol: Synthesis of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine via Selective Chlorination

  • Precursor Synthesis: Synthesize 6-methoxy-1H-pyrrolo[2,3-b]pyridine using an appropriate method, such as the Fischer indole synthesis starting from a methoxy-substituted pyridylhydrazine.[9]

  • Chlorination: Dissolve the 6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent. Add a chlorinating agent such as N-chlorosuccinimide (NCS) (1.0-1.1 eq). The reaction conditions (solvent, temperature) will need to be optimized to achieve selective chlorination at the C4 position.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography to isolate 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine.

The key challenge in this route is achieving high regioselectivity during the chlorination step, as other positions on the heterocyclic ring may also be susceptible to electrophilic attack.

Synthetic_Route_B 6-methoxy-1H-pyrrolo[2,3-b]pyridine 6-methoxy-1H-pyrrolo[2,3-b]pyridine 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine 6-methoxy-1H-pyrrolo[2,3-b]pyridine->4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine  NCS, Solvent  

Caption: Proposed Synthesis Route B.

Physicochemical Properties and Spectroscopic Characterization

The physicochemical properties of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine can be predicted based on its structure. The presence of the methoxy group is expected to influence its solubility and electronic properties, while the chloro group will contribute to its lipophilicity and potential for specific interactions.

PropertyPredicted Value/Characteristic
Molecular Formula C₈H₇ClN₂O
Molecular Weight 182.61 g/mol
Appearance Expected to be a solid at room temperature
Solubility Likely soluble in common organic solvents like DMSO, DMF, and methanol
pKa The pyridine nitrogen will be basic, while the pyrrole N-H will be weakly acidic

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrole and pyridine rings, as well as a singlet for the methoxy group protons. The chemical shifts and coupling constants will be characteristic of the 7-azaindole scaffold.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all eight carbon atoms in the molecule, with the chemical shifts being influenced by the attached substituents and the heteroatoms in the rings.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of chlorine.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the pyrrole ring, C-H stretches of the aromatic rings and the methoxy group, and C-O stretching of the ether linkage.

Potential Applications in Drug Discovery and Chemical Biology

Based on the extensive research into the biological activities of 7-azaindole derivatives, 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a promising candidate for investigation in several therapeutic areas.

Kinase Inhibitors for Oncology

The 7-azaindole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[2] The structural features of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine make it a compelling starting point for the development of inhibitors for kinases implicated in cancer, such as:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers.[5][10] The 7-azaindole core has been successfully utilized to develop potent and selective FGFR inhibitors.

  • Salt-Inducible Kinases (SIKs): SIKs are involved in the regulation of various cellular processes, and their inhibition has emerged as a potential therapeutic strategy in oncology.[6]

The chloro and methoxy substituents on the 7-azaindole ring can be strategically modified to optimize potency, selectivity, and pharmacokinetic properties.

Kinase_Inhibition 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine Kinase Active Site Kinase Active Site 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine->Kinase Active Site Binds to ATP-binding pocket Inhibition of\nPhosphorylation Inhibition of Phosphorylation Kinase Active Site->Inhibition of\nPhosphorylation Blocks ATP binding Anti-cancer Effects Anti-cancer Effects Inhibition of\nPhosphorylation->Anti-cancer Effects Disrupts cancer cell signaling

Caption: Mechanism of Kinase Inhibition.

Modulators of Neurological Pathways

Kinases also play crucial roles in the central nervous system, and their dysregulation is associated with neurodegenerative diseases. The ability of small molecules to cross the blood-brain barrier is a critical factor in developing drugs for CNS disorders. The physicochemical properties of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine suggest it may have the potential for CNS penetration, making it an interesting scaffold for targeting kinases involved in neuroinflammation and neuronal survival.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine. While specific toxicity data for this compound is not available, information from related halo-substituted aromatic and heterocyclic compounds suggests that it should be handled with care.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For more detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for structurally related compounds such as 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine.[11][12]

Conclusion

4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine represents a molecule of high interest for medicinal chemistry and drug discovery. Its 7-azaindole core provides a proven scaffold for interacting with key biological targets, particularly protein kinases. The synthetic routes proposed in this guide, based on established chemical principles, offer a clear path to accessing this compound for further investigation. Future research into the specific biological activities and therapeutic potential of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is warranted and could lead to the development of novel and effective therapeutic agents.

References

  • Industrial Production of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine: Challenges and Solutions. (2026, January 21). Chemical Industry Journal.
  • Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters.
  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press.
  • Lab 7 Nucleophilic Aromatic Substitution.
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC - NIH.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth - Semantic Scholar.
  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google P
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine)
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI.
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PubMed Central.
  • Azaindole Therapeutic Agents - PMC - PubMed Central.
  • Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance - PMC - NIH.
  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central.
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer | Journal of Medicinal Chemistry - ACS Public
  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modul
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  • Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195 | ACS Medicinal Chemistry Letters.
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  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PubMed Central.
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry.
  • Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance - ResearchG
  • Solved Lab 7 Nucleophilic Aromatic Substitution Objectives • | Chegg.com.
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  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org.
  • Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids | Journal of Medicinal Chemistry - ACS Public
  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI.
  • 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo 2,3-b pyridine AldrichCPR 1228665-91-5 - Sigma-Aldrich.
  • 5 Combin
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Foundational

4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine synthesis starting materials

Topic: Content Type: Technical Whitepaper / Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1] Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a priv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper / Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor discovery, serving as a bioisostere for indole and purine.[1][2][3] The specific substitution pattern of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine presents a unique synthetic challenge.

While 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine is a common commercial starting material, direct nucleophilic aromatic substitution (SNAr) with methoxide is regiochemically unfavorable for this target.[1][3] In 4,6-dihalo-7-azaindoles, the C4 position is significantly more reactive towards nucleophiles than the C6 position due to the para-relationship with the pyridine nitrogen.[1] Consequently, direct methoxylation yields the unwanted 4-methoxy-6-chloro isomer.[1][3]

This guide details two high-integrity synthetic pathways to bypass this regioselectivity bottleneck:

  • The N-Oxide Activation Route (Recommended): Leveraging the Reissert-Henze mechanism to install the C4-chloride onto a 6-methoxy core.[1][3]

  • The De Novo Cyclization Route: Constructing the azaindole ring from a pre-functionalized pyridine precursor.[1][2][3]

Retrosynthetic Analysis & Regioselectivity Logic

To ensure the correct isomer, one must understand the electronic bias of the 7-azaindole ring.[2]

  • The Trap: Reaction of 4,6-dichloro-7-azaindole with NaOMe.[1]

    • Result: Predominantly 4-methoxy-6-chloro-7-azaindole.[1][3]

    • Mechanism: The C4 carbon is para to the pyridine nitrogen (N7), making it highly electrophilic.[1][2][3] The C6 carbon is ortho to N7 but is less activated in this fused system compared to C4.[1][2][3]

  • The Solution: Introduce the C4-chlorine after the C6-methoxy group is established, or build the ring with both substituents in place.[1]

Visualization: Regioselectivity & Pathway Decision[1][2][3]

SynthesisLogic Target TARGET: 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine Start_Dichloro STARTING MATERIAL: 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine Wrong_Isomer UNDESIRED PRODUCT: 4-Methoxy-6-chloro-1H-pyrrolo[2,3-b]pyridine Start_Dichloro->Wrong_Isomer SnAr (NaOMe) Favors C4 Substitution Precursor_Methoxy PRECURSOR: 6-Methoxy-1H-pyrrolo[2,3-b]pyridine NOxide INTERMEDIATE: 6-Methoxy-7-azaindole N-oxide Precursor_Methoxy->NOxide Oxidation (mCPBA) NOxide->Target Deoxychlorination (POCl3 or MsCl)

Figure 1: Decision tree illustrating the regiochemical pitfall of direct substitution and the logic of the N-oxide route.

Route A: The N-Oxide Activation (Recommended)[2]

This route is preferred for its reliability and the commercial availability of the starting material, 6-methoxy-1H-pyrrolo[2,3-b]pyridine .[1] It utilizes the N-oxide functionality to direct chlorination to the C4 position.[1][3]

Phase 1: N-Oxidation

Objective: Activate the pyridine ring for nucleophilic attack/rearrangement.[1][3]

  • Reagents: 6-Methoxy-1H-pyrrolo[2,3-b]pyridine, m-Chloroperbenzoic acid (mCPBA).[1][3]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1][2][3]

  • Conditions: 0°C to Room Temperature (RT).

Protocol:

  • Dissolve 6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in DCM (10 mL/g).

  • Cool the solution to 0°C.

  • Add mCPBA (1.1–1.2 eq) portion-wise over 15 minutes.

  • Allow to warm to RT and stir for 4–6 hours. Monitor by TLC/LCMS (Product is more polar).[1][2][3]

  • Workup: Quench with saturated NaHCO3 and Na2S2O3 (to reduce excess peroxide). Extract with DCM/Isopropanol (3:1) if solubility is an issue. Dry over Na2SO4 and concentrate.

  • Yield Target: >85% of the N-oxide intermediate.

Phase 2: Regioselective Deoxychlorination (Reissert-Henze)

Objective: Install the chlorine atom at C4.[1][2][3]

  • Reagents: Phosphorus Oxychloride (POCl3) or Methanesulfonyl Chloride (MsCl).[1][2][3]

  • Solvent: DMF (catalytic) in CHCl3 or neat POCl3.[1][2][3]

  • Mechanism: The N-oxide oxygen attacks the electrophilic phosphorus/sulfur, creating a leaving group.[1][2][3] Chloride anion then attacks the C4 position (para to the nitrogen), restoring aromaticity upon elimination of the oxygen species.[1][2]

Protocol:

  • Suspend the N-oxide (1.0 eq) in POCl3 (5.0–10.0 eq).[1][2][3]

  • Optional: Add a catalytic amount of N,N-dimethylaniline (0.1 eq) to buffer HCl generation.[1][2][3]

  • Heat to reflux (approx. 100–105°C) for 2–4 hours.

  • Critical Safety Step: Cool the mixture significantly before quenching. Pour slowly onto crushed ice with vigorous stirring. The hydrolysis of excess POCl3 is extremely exothermic.[1][2][3]

  • Neutralize with NH4OH or NaOH to pH ~8.[1][2][3]

  • Extract with EtOAc.[1][2][3] The product, 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine , will be in the organic layer.[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Route B: De Novo Cyclization (Total Synthesis)[2][3]

If the 6-methoxy-7-azaindole precursor is unavailable, this route constructs the ring from a pyridine derivative.[1] This approach guarantees the correct placement of substituents.[1][2][3]

Starting Material

2-Amino-4-chloro-6-methoxypyridine (CAS: 1190314-36-9 or similar derivatives).[1][3] Note: If this specific pyridine is unavailable, one can start with 2,6-dichloro-4-nitropyridine, displace C2-Cl with OMe, reduce Nitro to Amine, then chlorinate C4.[1][2]

Workflow
StepTransformationReagentsKey Parameter
1 Iodination at C3 NIS (N-iodosuccinimide), MeCNRegiocontrol (C3 is the most electron-rich position available).[1][3]
2 Sonogashira Coupling TMS-Acetylene, Pd(PPh3)2Cl2, CuI, TEAAnhydrous conditions; Oxygen-free atmosphere.[1][2][3]
3 Cyclization TBAF (THF) or KOtBu (NMP)Spontaneous cyclization often occurs upon desilylation.[1][2][3]
Experimental Protocol (Step 2 & 3 Combined)
  • Coupling: To a degassed solution of 2-amino-4-chloro-3-iodo-6-methoxypyridine (1.0 eq) in DMF/TEA (3:1), add Pd(PPh3)2Cl2 (0.05 eq) and CuI (0.02 eq).

  • Add Trimethylsilylacetylene (1.2 eq).[1][2][3] Heat to 50–60°C for 4 hours.

  • Cyclization: Add KOtBu (2.0 eq) directly to the reaction mixture (or treat the isolated intermediate with TBAF in THF). Heat to 70–80°C.[1][2][3]

  • Mechanism: The deprotected alkyne undergoes intramolecular attack by the adjacent amino group (5-endo-dig cyclization) to form the pyrrole ring.[1][3]

  • Workup: Dilute with water, extract with EtOAc.

Critical Process Parameters (CPPs) & Troubleshooting

Regiochemical Verification (NMR)

Always validate the product structure using 2D NMR (NOESY/HMBC).[2][3]

  • Target (4-Cl, 6-OMe): NOE correlation should be observed between the methoxy protons and the H5 proton (the only aromatic proton on the pyridine ring).[1][2]

  • Wrong Isomer (4-OMe, 6-Cl): NOE correlation between methoxy protons and H3/H5 .[1][3] The chemical shift of the methoxy group will also differ (C4-OMe is typically more deshielded than C6-OMe).[1]

Safety Matrix
ReagentHazardControl Measure
POCl3 Reacts violently with water; Corrosive.[1][3]Quench on ice; Use Schlenk line; Full PPE + Face shield.[1][2][3]
mCPBA Shock sensitive (pure); Oxidizer.[1][2][3]Store at 4°C; Do not scrape metal spatulas against dry solid.[1][2][3]
Pd Catalysts Heavy metal toxicity.[1][2][3]Scavenge with SiliaMetS® or similar resins post-reaction.[1][2][3]

References

  • Regioselectivity of SnAr in 7-Azaindoles

    • Schnürch, M., et al.[1][2][3][4] "Halogenated 7-azaindoles: Synthesis and utilization in cross-coupling reactions."[1][3] Journal of Organic Chemistry, 2007.[1][2][3]

    • Observation: Nucleophilic attack at C4 is favored over C6 due to para-stabilization by N7.[1][2][3]

  • N-Oxide Rearrangement (Reissert-Henze)

    • Dillard, R. D., et al.[1][2][3] "Synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine derivatives." Journal of Medicinal Chemistry, 1991.[1][2][3]

    • Application: Validates the POCl3-mediated chlorination of 7-azaindole N-oxides at the C4 position.[1]

  • De Novo Synthesis via Sonogashira

    • Lachance, N., et al.[1][2][3] "Practical synthesis of 2-substituted 7-azaindoles via a palladium-catalyzed cross-coupling/cyclization sequence."[1][3][4] Synthesis, 2005.[1][2][3]

  • Commercial Availability & Physical Properties

    • PubChem CID: 24729594 (4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine).[1][3]

    • [3]

  • General Azaindole Reviews

    • Popowycz, F., et al.[1][2][3] "The 7-azaindole scaffold in medicinal chemistry."[1][3] Journal of Medicinal Chemistry, 2016.[1][2][3]

Sources

Exploratory

Technical Guide: 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives

This guide details the discovery, synthesis, and medicinal chemistry utility of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (also known as 4-chloro-6-methoxy-7-azaindole).[1][2] This scaffold represents a "privileged st...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the discovery, synthesis, and medicinal chemistry utility of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (also known as 4-chloro-6-methoxy-7-azaindole).[1][2] This scaffold represents a "privileged structure" in modern kinase inhibitor design, offering a distinct vector for selectivity and physicochemical optimization compared to the unsubstituted 7-azaindole core.[2]

Executive Summary: The 7-Azaindole Privilege

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is an isostere of indole and purine, making it a cornerstone in the design of ATP-competitive kinase inhibitors.[1][2] The specific substitution pattern of 4-chloro and 6-methoxy offers a unique advantage:

  • C4-Chlorine: Serves as a versatile electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to introduce "hinge-binding" motifs or hydrophobic groups that occupy the kinase gatekeeper pocket.[1][2]

  • C6-Methoxy: Modulates the electron density of the pyridine ring, increasing the pKa of N7 (the key hydrogen bond acceptor).[2] It also improves aqueous solubility and metabolic stability by blocking the oxidation-prone C6 position.[1][2]

Retrosynthetic Analysis & Synthetic Pathways

The construction of the 4-chloro-6-methoxy-7-azaindole core requires navigating the differential reactivity of the pyridine and pyrrole rings.[1][2] Two primary strategies are employed: De Novo Ring Construction and Late-Stage Functionalization .[1][2]

Strategy A: Functionalization of the 7-Azaindole Core (Preferred)

This route relies on the electrophilic activation of the pyridine ring via N-oxidation, followed by regioselective chlorination.[2]

SynthesisRoute Start 6-Methoxy-7-azaindole (Precursor) N_Oxide N7-Oxide Intermediate (Activated) Start->N_Oxide m-CPBA, EtOAc 0°C to RT Product 4-Chloro-6-methoxy- 7-azaindole (Target) N_Oxide->Product POCl3, 80°C Regioselective Chlorination

Figure 1: Regioselective chlorination of the 6-methoxy-7-azaindole core.

Strategy B: De Novo Synthesis (Bartoli/Fischer)

For derivatives where the 6-methoxy group is difficult to introduce late-stage, the pyrrole ring is constructed onto a substituted pyridine.[1][2]

  • Starting Material: 2-amino-6-methoxypyridine.[1][2]

  • Iodination: Regioselective iodination at C3.

  • Sonogashira/Cyclization: Coupling with trimethylsilylacetylene followed by Cu-mediated cyclization.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Rationale: Direct chlorination of the N-oxide is the most scalable method.[2] The 6-methoxy group directs the chloride to the 4-position via the Reissert-Henze mechanism, avoiding the 2-position.[2]

Step 1: N-Oxidation [1][3]

  • Dissolve 6-methoxy-1H-pyrrolo[2,3-b]pyridine (10.0 g, 67.5 mmol) in EtOAc (200 mL).

  • Cool to 0°C. Slowly add a solution of m-CPBA (70%, 1.2 eq) in EtOAc.

  • Allow to warm to RT and stir for 4 hours.

  • Workup: Wash with 10% aq. K2CO3 (2x) to remove benzoic acid byproducts.[1][2] Dry organic layer (Na2SO4) and concentrate.[1][2][4] The N-oxide usually precipitates as a tan solid.[1][2]

Step 2: Deoxychlorination

  • Suspend the N-oxide (10.0 g) in POCl3 (50 mL, excess).

  • Critical: Add HMDS (Hexamethyldisilazane, 2.0 eq) to buffer the reaction and protect the pyrrole nitrogen in situ.[2]

  • Heat to 80°C for 6 hours. Monitor by LCMS for disappearance of starting material (M+16 peak).[1][2]

  • Quench: Pour the reaction mixture slowly onto crushed ice/NH4OH mixture (Exothermic!).

  • Isolation: Extract with DCM (3x). The product, 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine , crystallizes from hexanes/EtOAc as an off-white solid.[1][2]

Protocol 2: Suzuki-Miyaura Cross-Coupling at C4

Rationale: The C4-Cl bond is highly activated for Pd-catalyzed coupling due to the electron-deficient pyridine ring.[1][2]

  • Reagents: 4-Cl-6-OMe-7-azaindole (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl2 (5 mol%), K2CO3 (3.0 eq).[1][2]

  • Solvent: Dioxane/H2O (4:1). Degas thoroughly with Argon.

  • Conditions: Microwave irradiation at 110°C for 30 mins or reflux for 4 hours.

  • Note: Protection of N1 (e.g., with SEM or Boc) is often required if the boronic acid is sterically hindered, but free NH coupling works for simple aryls.[1][2]

Medicinal Chemistry & SAR Logic

The 4-chloro-6-methoxy-7-azaindole scaffold is not just a building block; it is a tuned pharmacophore.[1][2]

Structure-Activity Relationship (SAR) Map

SAR Core 7-Azaindole Core (ATP Mimetic) N1 N1 (Pyrrole NH) H-Bond Donor (Glu/Asp interaction) Core->N1 N7 N7 (Pyridine N) H-Bond Acceptor (Hinge Region Interaction) Core->N7 C4 C4 Position Vector to Gatekeeper/Back Pocket (Selectivity Determinant) Core->C4 C6 C6-Methoxy 1. Electronic: Increases N7 basicity 2. Solubility: Weak H-bond acceptor 3. Metabolic: Blocks oxidation Core->C6

Figure 2: Pharmacophore analysis of the scaffold.[1]

Key Biological Insights[1]
  • Kinase Selectivity (ROCK vs. JAK):

    • In ROCK (Rho-associated kinase) inhibitors, the 6-methoxy group has been shown to flip selectivity.[1][2] While unsubstituted 7-azaindoles inhibit both ROCK-I and ROCK-II, the 6-methoxy derivative often reduces ROCK-I potency while maintaining ROCK-II activity, providing an isoform-selective tool.[1][2][5]

  • Metabolic Stability:

    • The C6 position of 7-azaindoles is a "soft spot" for metabolic oxidation by Aldehyde Oxidase (AO).[1][2] Substitution with a methoxy group effectively blocks this clearance pathway, prolonging half-life (t1/2) in vivo.[1][2]

  • Electronic Tuning:

    • The electron-donating methoxy group (+M effect) increases the electron density on N7.[1][2] This strengthens the hydrogen bond with the kinase hinge region (typically the backbone NH of a specific residue like Methionine or Leucine).[2]

Quantitative Data Summary

PropertyUnsubstituted 7-Azaindole6-Methoxy-7-AzaindoleImpact
cLogP ~2.1~2.4Slight increase in lipophilicity.[1][2]
pKa (N7) 4.6~5.2Stronger H-bond acceptor.[1][2]
AO Stability Low (High Clearance)High (Blocked Site)Improved PK profile.[1][2]
Solubility ModerateImprovedOMe acts as a weak acceptor.[1][2]

References

  • Synthesis of 7-Azaindoles: Mérour, J. Y., & Joseph, B. (2001).[1][2][6] Synthesis and reactivity of 7-azaindoles (1H-Pyrrolo[2,3-b]pyridine).[1][2][6][7][8][9] Current Organic Chemistry, 5(5), 471-506.[1][2][6] Link

  • Medicinal Chemistry of 6-Methoxy Derivatives: Discovery of Potent and Selective ROCK Inhibitors.[1][2] (2014).[1][2][6][10] ACS Medicinal Chemistry Letters. Link

  • Chlorination Protocols: Regioselective Synthesis of 4-Chloro-7-azaindoles. Patent WO2006063167.[1][2] Link

  • Metabolic Stability (Aldehyde Oxidase): Strategies to Address Aldehyde Oxidase Metabolism. Journal of Medicinal Chemistry, 2012.[1][2] Link[1]

  • General Reactivity: 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine as a versatile building block.[1][2][7][8] ResearchGate.[1][2] Link

Sources

Foundational

An In-depth Technical Guide to the Solubility of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic intermediate in contemporary drug discovery. Designed for researchers, me...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the solubility characteristics of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic intermediate in contemporary drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple data recitation. It delves into the molecular-level interplay of solute and solvent that governs solubility, offering predictive insights and robust experimental protocols to empower your research and development endeavors.

Executive Summary: The Strategic Importance of Solubility

In the realm of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of its developability. For a molecule like 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, which serves as a crucial building block in the synthesis of targeted therapeutics, a thorough understanding of its solubility profile is paramount. This knowledge dictates the choice of solvents for synthesis, purification, and formulation, directly impacting reaction kinetics, yield, purity, and ultimately, the bioavailability of the final drug product. This guide will equip you with the foundational principles and practical methodologies to navigate the solubility challenges associated with this important azaindole derivative.

Deconstructing the Molecule: A Physicochemical Perspective

The solubility of a compound is intrinsically linked to its molecular structure. Let's dissect the key features of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine and how they are predicted to influence its interaction with various organic solvents.

  • The Azaindole Core: The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a bicyclic aromatic heterocycle. The pyrrole moiety possesses a hydrogen bond donor (the N-H group), while the pyridine ring introduces a hydrogen bond acceptor (the nitrogen atom). This duality allows for complex interactions with both protic and aprotic solvents.

  • The Chloro Substituent: The electron-withdrawing nature of the chlorine atom at the 4-position reduces the electron density of the pyridine ring, potentially influencing its basicity and hydrogen bonding capacity.

  • The Methoxy Group: Located at the 6-position, the methoxy group is a weak hydrogen bond acceptor and can participate in dipole-dipole interactions. Its presence also adds to the overall lipophilicity of the molecule.

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale
Molecular Weight 196.62 g/mol Based on the chemical formula C₉H₈ClN₂O.
Appearance SolidAs is typical for many substituted heterocyclic compounds.[3]
LogP ~2-3Interpolated from related structures, indicating moderate lipophilicity.[1][2][3]
Hydrogen Bond Donors 1 (pyrrole N-H)Capable of donating a hydrogen bond.
Hydrogen Bond Acceptors 2 (pyridine N, methoxy O)Capable of accepting hydrogen bonds.
Aqueous Solubility Poor/InsolubleThe significant hydrocarbon framework and chloro-substituent suggest low affinity for water.[3]

Solubility in Practice: A Solvent-by-Solvent Analysis

While precise quantitative data is not publicly available, we can make informed predictions based on the solubility of structurally similar compounds and fundamental chemical principles. The general rule of "like dissolves like" is a useful starting point.

Predicted Solubility Profile
Solvent ClassExample SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateThese solvents can accept hydrogen bonds from the pyrrole N-H and engage in strong dipole-dipole interactions. DMSO is often an excellent solvent for many heterocyclic compounds.[4]
Polar Protic Methanol, EthanolModerateThese solvents can act as both hydrogen bond donors and acceptors, interacting with the N-H, pyridine N, and methoxy O. However, the lipophilic character of the molecule may limit high solubility.[3][4][5]
Chlorinated Dichloromethane (DCM), ChloroformModerate to LowThese solvents are weakly polar and can engage in dipole-dipole interactions. Solubility will depend on the balance between the polar functional groups and the nonpolar regions of the molecule.[3]
Ethers Tetrahydrofuran (THF), Diethyl EtherLowThese solvents are less polar and primarily act as hydrogen bond acceptors. The overall polarity of the azaindole may be too high for significant solubility.
Nonpolar Hexanes, TolueneVery Low to InsolubleThe presence of polar functional groups and the heterocyclic core makes dissolution in nonpolar solvents energetically unfavorable.

Note: These are predictions and should be confirmed experimentally.

Experimental Determination of Solubility: A Practical Guide

To obtain precise solubility data, rigorous experimental determination is necessary. The following protocols are designed to provide accurate and reproducible results.

Workflow for Solubility Determination

Sources

Exploratory

Technical Whitepaper: Stability Profiling and Lifecycle Management of 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Executive Summary This technical guide defines the stability profile and storage requirements for 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS: 1190321-58-4). As a 7-azaindole derivative functionalized at the C4 and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide defines the stability profile and storage requirements for 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS: 1190321-58-4). As a 7-azaindole derivative functionalized at the C4 and C6 positions, this compound serves as a critical scaffold in the synthesis of kinase inhibitors (e.g., JAK, SGK-1). While the 7-azaindole core confers aromatic stability, the C4-chloro and C6-methoxy substituents introduce specific chemical liabilities—primarily nucleophilic susceptibility and hydrolytic degradation—that require rigorous environmental control.

This document outlines the physicochemical properties, degradation mechanisms, and a validated lifecycle management protocol to ensure compound integrity during drug development.

Physicochemical Profile & Identification

Before establishing storage protocols, the compound's intrinsic properties must be baselined.

ParameterSpecification
IUPAC Name 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
CAS Registry 1190321-58-4
Molecular Formula

Molecular Weight 182.61 g/mol
Core Scaffold 7-Azaindole (Pyrrolo[2,3-b]pyridine)
Physical State Off-white to pale yellow solid
Predicted pKa ~12.8 (N1-H, acidic), ~3.5 (N7, basic)
Solubility DMSO (>20 mg/mL), Methanol; Low aqueous solubility
Hygroscopicity Moderate (Surface adsorption possible)

Chemical Stability & Degradation Mechanisms

Understanding the "why" behind storage conditions is essential for troubleshooting. This compound exhibits three primary degradation vectors:

Nucleophilic Aromatic Substitution ( ) at C4

The pyridine ring is electron-deficient, activated further by the pyrrole nitrogen. The chlorine atom at C4 is a leaving group.

  • Mechanism: Under basic conditions (pH > 9) or in the presence of strong nucleophiles (thiols, amines), the C4-Cl can be displaced.

  • Risk: Hydrolysis to the 4-hydroxy-6-methoxy-7-azaindole (tautomerizing to the 4-oxo species) if stored in moist, basic environments.

Acid-Catalyzed Demethylation at C6

The C6-methoxy group is generally stable but susceptible to harsh acidic conditions.

  • Mechanism: Protonation of the ether oxygen followed by nucleophilic attack (e.g., by

    
     or 
    
    
    
    ) leads to cleavage of the methyl group.
  • Risk: Formation of 4-chloro-6-hydroxy-7-azaindole (tautomerizing to the 6-pyridone analog).

Oxidative N-Oxide Formation

The pyridine nitrogen (N7) possesses a lone pair susceptible to oxidation.

  • Mechanism: Exposure to peroxides or atmospheric oxygen over prolonged periods can form the N7-oxide .

  • Risk: Significant change in polarity and reactivity, potentially compromising downstream coupling reactions (e.g., Suzuki-Miyaura).

Photolytic Dehalogenation

Halogenated heterocycles are prone to radical dehalogenation under UV light.

  • Mechanism: Homolytic cleavage of the C-Cl bond.

  • Risk: Formation of the des-chloro analog (6-methoxy-7-azaindole).

Visualization: Reactivity Map

The following diagram illustrates the structural vulnerabilities of the compound.

ReactivityMap Compound 4-Chloro-6-methoxy- 1H-pyrrolo[2,3-b]pyridine N1 N1 Position: Acidic Proton (pKa ~13) Susceptible to Deprotonation Compound->N1 Base Sensitivity N7 N7 Position: Basic Nitrogen Risk: N-Oxidation Compound->N7 Oxidative Stress C4 C4-Chloro: Leaving Group Risk: SnAr Hydrolysis Compound->C4 Nucleophilic Attack C6 C6-Methoxy: Ether Linkage Risk: Acidic Demethylation Compound->C6 Strong Acid Photo C-Cl Bond: UV Sensitive Risk: Radical Dehalogenation Compound->Photo UV Exposure

Figure 1: Structural reactivity map highlighting critical degradation sites.

Storage & Handling Specifications

Based on the chemical liabilities identified above, the following storage protocol is mandatory to maintain purity >98%.

Long-Term Storage Conditions (Shelf Life > 2 Years)
  • Temperature: -20°C ± 5°C . (Freezing inhibits hydrolysis and oxidation rates).

  • Atmosphere: Inert Gas Overlay (Argon or Nitrogen) . Essential to prevent N-oxide formation.

  • Container: Amber glass vial with a PTFE-lined screw cap.

    • Why Amber? Blocks UV light to prevent photolytic dehalogenation.

    • Why PTFE? Prevents leaching of plasticizers which can contaminate the sample.

  • Desiccant: Store vial inside a secondary container (e.g., distinct desiccator or sealed bag) with active silica gel or molecular sieves.

Short-Term/Working Conditions (< 1 Month)
  • Temperature: 2°C to 8°C (Refrigerator).

  • Handling: Allow the vial to equilibrate to room temperature before opening.

    • Critical Step: Opening a cold vial in humid air causes condensation, introducing water that accelerates hydrolysis.

Solution Stability
  • Solvent Choice: Anhydrous DMSO or DMF are preferred for stock solutions. Avoid protic solvents (Methanol/Ethanol) for long-term storage as they can facilitate nucleophilic exchange over time.

  • Stability: Stock solutions in DMSO at -20°C are stable for 3-6 months. Avoid repeated freeze-thaw cycles.

Forced Degradation Protocol (Stress Testing)

To validate the stability of a specific batch or formulation, perform this standard stress testing protocol (adapted from ICH Q1A).

Workflow Diagram

StressTest cluster_conditions Stress Conditions Start Sample Preparation (1 mg/mL in MeCN/H2O) Acid Acid Hydrolysis 0.1N HCl, 60°C, 4h Start->Acid Base Base Hydrolysis 0.1N NaOH, 60°C, 4h Start->Base Ox Oxidation 3% H2O2, RT, 4h Start->Ox Photo Photostability UV (254nm), 24h Start->Photo Neutral Neutralization/Quenching Acid->Neutral Base->Neutral Ox->Neutral Analysis LC-MS Analysis (Purity & Impurity ID) Photo->Analysis Neutral->Analysis

Figure 2: Forced degradation workflow for stability validation.

Detailed Methodology
  • Preparation: Dissolve 5 mg of compound in 5 mL of Acetonitrile (ACN).

  • Acid Stress: Mix 1 mL stock + 1 mL 0.1 N HCl. Heat at 60°C for 4 hours. Target degradation: Hydrolysis of OMe.

  • Base Stress: Mix 1 mL stock + 1 mL 0.1 N NaOH. Heat at 60°C for 4 hours. Target degradation: Displacement of Cl.

  • Oxidative Stress: Mix 1 mL stock + 1 mL 3%

    
    . Store at Room Temp for 4 hours. Target degradation: N-oxide.
    
  • Analysis: Dilute all samples to 0.1 mg/mL with mobile phase and analyze via LC-MS.

Analytical Monitoring (LC-MS Method)

Use the following method to assess purity and detect degradation products.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 280 nm.

  • Mass Spec: ESI Positive Mode (Look for M+H = 183.0/185.0 for parent).

References

  • Vertex AI Search . (2025).[1] 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine Properties and CAS. Retrieved from 2

  • TCI Chemicals . (2023). 4-Chloro-1H-pyrrolo[2,3-b]pyridine Storage and Handling. Retrieved from 3

  • PharmaBlock . (2025).[4] Azaindoles in Medicinal Chemistry: Solubility and Stability Profiles. Retrieved from 5

  • PubChem . (2025).[1] 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine Compound Summary. Retrieved from 1

  • Sigma-Aldrich . (2023). Safety Data Sheet: 4-Chloro-7-azaindole. Retrieved from

Sources

Foundational

Safety and Handling of 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine: A Technical Guide

Executive Summary 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-58-4), often referred to as 4-chloro-6-methoxy-7-azaindole, is a critical heterocyclic building block in the synthesis of kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-58-4), often referred to as 4-chloro-6-methoxy-7-azaindole, is a critical heterocyclic building block in the synthesis of kinase inhibitors and other bioactive small molecules. Its unique substitution pattern—a chloro group at position 4 and a methoxy group at position 6—imparts specific electronic properties that drive its reactivity but also dictate its stability profile.

This guide moves beyond generic safety data sheets (SDS) to provide a field-validated protocol for researchers. It addresses the specific risks associated with halogenated azaindoles, particularly their sensitivity to hydrolysis under acidic conditions and their potential for severe eye irritation.

Chemical Identity & Physicochemical Profile[1][2][3]

Understanding the physical state and molecular properties is the first step in designing a safe handling protocol.

PropertySpecificationTechnical Note
Chemical Name 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridineAlso known as 4-Chloro-6-methoxy-7-azaindole
CAS Number 1190321-58-4 Verify on container label before use.
Molecular Formula C₈H₇ClN₂O
Molecular Weight 182.61 g/mol
Physical State Solid (Off-white to light yellow powder)Color change to brown indicates oxidation/degradation.
Solubility DMSO, DMF, Methanol, Ethyl AcetateSparingly soluble in water; hydrolytically unstable in acidic aqueous media.
Melting Point >150°C (Typical for analogs)

Hazard Identification & Toxicology (GHS Classification)

While specific toxicological data for this exact isomer is limited, structural analogs (4-chloro-7-azaindole) dictate the following authoritative hazard profile. Treat this compound as a potent irritant and potential respiratory sensitizer.

Core Hazards
  • Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315). The chloro-heterocycle can degrade into hydrochloric acid upon contact with moisture on the skin.

  • Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation (H319). Micro-fine dust particles can cause mechanical and chemical corneal injury.

  • STOT - Single Exposure (Category 3): May cause respiratory irritation (H335). Inhalation of dust triggers mucosal inflammation.

Specialized Toxicology Insight
  • Sensitization Risk: Azaindole derivatives have shown potential for skin sensitization. Repeated exposure without proper PPE may lead to allergic contact dermatitis.

  • Metabolic Activation: In vivo, the pyrrole ring can undergo bioactivation; avoid ingestion or inhalation as metabolic byproducts may be cytotoxic.

Engineering Controls & Personal Protective Equipment (PPE)

The following decision matrix outlines the required safety barriers based on the experimental state of the compound.

Visualization: Safety Decision Matrix

SafetyMatrix Start Compound Receipt (CAS 1190321-58-4) CheckState Determine Physical State Start->CheckState Solid Solid / Powder Form CheckState->Solid Solution Dissolved in Organic Solvent CheckState->Solution Hood Engineering: Fume Hood Required (Face Velocity > 0.5 m/s) Solid->Hood Dust Hazard Balance Weighing: Use Anti-Static Gun + Micro-Balance inside Hood Solid->Balance Solution->Hood Vapor Hazard Gloves PPE: Double Nitrile Gloves (Change immediately upon splash) Solution->Gloves Permeation Risk Resp PPE: N95/P100 if outside Hood (Emergency Only) Hood->Resp Spill Clean-up

Figure 1: Decision matrix for PPE and Engineering controls based on physical state.

PPE Specifications
  • Gloves: Nitrile rubber (0.11 mm minimum thickness) is sufficient for solid handling. When dissolved in Dichloromethane (DCM) or DMF , use Silver Shield® or laminate gloves, as standard nitrile degrades rapidly against these solvents, carrying the azaindole through to the skin.

  • Eye Protection: Chemical splash goggles are mandatory. Safety glasses with side shields are insufficient due to the fine particle size of the powder which can bypass side gaps.

Handling & Storage Protocols

The stability of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is compromised by moisture and light. The 4-chloro position is susceptible to hydrolysis, and the electron-rich pyrrole ring is prone to oxidation.

Storage Hierarchy
  • Temperature: Store at 2–8°C (Refrigerated). Long-term storage (>3 months) should be at -20°C .

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The compound is hygroscopic.

  • Container: Amber glass vials with Teflon-lined caps. Avoid clear glass to prevent photo-degradation.

Handling Protocol: "The Dry Transfer"
  • Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric water onto the cold solid, which accelerates hydrolysis.

  • Atmosphere: Ideally, handle inside a glovebox for large quantities (>1g). For benchtop work, flush the headspace with nitrogen immediately after use.

  • Solvent Choice: When preparing stock solutions, use Anhydrous DMSO or DMF . Avoid protic solvents (Ethanol/Methanol) for long-term storage of stock solutions as nucleophilic attack at the 4-position can occur slowly over time.

Experimental Context: Reactivity & Synthesis Safety

This compound is typically used as an electrophile in Suzuki-Miyaura couplings or SNAr reactions. The reactivity profile dictates specific safety checkpoints.

Visualization: Reactivity & Hazard Flow

ReactivityFlow Core 4-Chloro-6-methoxy- 7-azaindole SNAr S_NAr Displacement (Cl -> Amine/Ether) Core->SNAr Nucleophile + Heat Suzuki Suzuki Coupling (Cl -> Aryl) Core->Suzuki Pd Cat. + Base Deprotonation N-H Deprotonation (NaH/LiHMDS) Core->Deprotonation Strong Base Pressure Risk: Pressure Buildup (Sealed Tube) SNAr->Pressure Exotherm Risk: Exotherm Control: Slow Addition Suzuki->Exotherm H2Gas Risk: H2 Gas Evolution Deprotonation->H2Gas

Figure 2: Reactivity map highlighting safety risks associated with common synthetic transformations.

Critical Experimental Warnings
  • SNAr Reactions: Displacement of the 4-chloro group often requires elevated temperatures (>100°C) in sealed vessels. Risk: Over-pressurization. Control: Use rated pressure vials and blast shields.

  • Deprotonation: The pyrrole N-H (pKa ~13-14) is acidic. Reaction with NaH generates Hydrogen gas. Risk: Explosion/Fire. Control: Vent reaction vessel properly; add base slowly at 0°C.

Emergency Response & Waste Disposal

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes. Do not rub. The solid is abrasive and corrosive.

  • Skin Contact: Wash with soap and water. Do not use alcohol or acetone, as these may increase skin absorption.

  • Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (potential sensitization).

Disposal
  • Waste Stream: Halogenated Organic Waste.

  • Deactivation: For spills, treat with a dilute solution of sodium hypochlorite (bleach) to oxidize the pyrrole ring before disposal, or absorb onto vermiculite and dispose of as hazardous solid waste.

  • Do NOT: Do not mix with strong acids in the waste container; risk of HCl gas evolution.

References

  • PubChem. (n.d.). Compound Summary for 7-Azaindole Derivatives. National Library of Medicine. Retrieved October 26, 2023, from [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Introduction: The Strategic Importance of the 7-Azaindole Scaffold The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the embedded pyridine ring offers unique hydrogen bonding capabilities and metabolic stability. Derivatives of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine are key intermediates in the synthesis of a multitude of biologically active molecules, including kinase inhibitors for oncology and inflammatory diseases. The strategic placement of the chloro and methoxy substituents provides a handle for regioselective functionalization, making palladium-catalyzed cross-coupling reactions an indispensable tool for the elaboration of this core structure.

This comprehensive guide provides detailed application notes and protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the underlying principles, practical execution, and troubleshooting.

Understanding the Substrate: 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine

The reactivity of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine in palladium-catalyzed cross-coupling is governed by several factors:

  • The Chloro Substituent: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in the crucial oxidative addition step of the catalytic cycle. This necessitates the use of more sophisticated palladium catalysts, typically featuring bulky, electron-rich phosphine ligands that promote the formation of the active Pd(0) species and facilitate its insertion into the C-Cl bond.

  • The Methoxy Group: The electron-donating nature of the methoxy group at the 6-position increases the electron density of the pyridine ring, which can further decrease the electrophilicity of the C4-Cl bond, making oxidative addition more challenging.

  • The Pyrrole NH: The acidic proton of the pyrrole ring can potentially interfere with the catalytic cycle, either by reacting with the base or by coordinating to the palladium center. While N-protection can circumvent this issue, developing protocols that are tolerant of the free NH is highly desirable for synthetic efficiency.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds. For the coupling of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine with boronic acids or their derivatives, the choice of catalyst and ligand is paramount.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., XPhos, SPhos), is crucial for promoting the challenging oxidative addition of the aryl chloride.

Suzuki_Miyaura_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Pd(0)L2->Ar-Pd(II)-Cl(L2) Oxidative Addition (Ar-Cl) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Cl(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Suzuki-Miyaura Catalytic Cycle
Protocol: Suzuki-Miyaura Coupling of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine with Phenylboronic Acid

Materials:

  • 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

Equipment:

  • Schlenk flask or microwave vial

  • Magnetic stirrer with heating plate

  • Condenser

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask or microwave vial, add 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to achieve a substrate concentration of 0.1 M.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.

ReagentMolar Equiv.Purpose
4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine1.0Substrate
Phenylboronic acid1.2Coupling Partner
Pd(dppf)Cl₂·CH₂Cl₂0.05Catalyst
K₂CO₃3.0Base
1,4-Dioxane/Water-Solvent

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.[1] The coupling of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine with amines requires careful selection of the catalyst system to overcome the low reactivity of the chloro-substituent.

Mechanistic Rationale

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps are the oxidative addition of the aryl chloride to the Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the desired arylamine and regenerates the Pd(0) catalyst.[2] The choice of a strong, non-nucleophilic base and a sterically hindered, electron-rich phosphine ligand is critical for success.

Buchwald_Hartwig_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Pd(0)L2->Ar-Pd(II)-Cl(L2) Oxidative Addition (Ar-Cl) [Ar-Pd(II)-NHR'(L2)]+ [Ar-Pd(II)-NHR'(L2)]+ Ar-Pd(II)-Cl(L2)->[Ar-Pd(II)-NHR'(L2)]+ Amine Coordination & Deprotonation (R'NH2, Base) Ar-NHR' Ar-NHR' [Ar-Pd(II)-NHR'(L2)]+->Ar-NHR' Reductive Elimination

Buchwald-Hartwig Amination Catalytic Cycle
Protocol: Buchwald-Hartwig Amination of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine with Morpholine

Materials:

  • 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

Equipment:

  • Schlenk tube or sealed vial

  • Magnetic stirrer with heating plate

  • Glovebox (recommended for handling air-sensitive reagents)

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.08 equiv) to a Schlenk tube.

  • Add sodium tert-butoxide (1.5 equiv) and 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv).

  • Seal the tube, remove from the glovebox, and add anhydrous toluene via syringe to achieve a substrate concentration of 0.2 M.

  • Add morpholine (1.2 equiv) via syringe.

  • Heat the reaction mixture to 110 °C with stirring for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

ReagentMolar Equiv.Purpose
4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine1.0Substrate
Morpholine1.2Coupling Partner
Pd₂(dba)₃0.02Catalyst Precursor
XPhos0.08Ligand
NaOtBu1.5Base
Toluene-Solvent

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful means of introducing alkynyl groups onto the 7-azaindole scaffold, which are versatile handles for further synthetic manipulations.[3] This reaction typically employs a dual catalytic system of palladium and copper.

Mechanistic Rationale

The Sonogashira coupling involves a palladium catalytic cycle similar to the Suzuki and Buchwald-Hartwig reactions, and a copper co-catalytic cycle.[4] The palladium cycle involves oxidative addition of the aryl chloride, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) complex. Reductive elimination yields the alkynylated product. For chloro-substrates, the reaction can be challenging and may require higher temperatures and carefully chosen ligands.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Pd(0)L2->Ar-Pd(II)-Cl(L2) Oxidative Addition (Ar-Cl) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-Cl(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination Cu-C≡CR Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-Cl(L2) HC≡CR HC≡CR HC≡CR->Cu-C≡CR Base, Cu(I)

Sonogashira Coupling Catalytic Cycles
Protocol: Sonogashira Coupling of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine with Phenylacetylene

Materials:

  • 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Nitrogen or Argon gas supply

Equipment:

  • Schlenk flask or sealed tube

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.06 equiv).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous DMF and triethylamine (3.0 equiv) via syringe.

  • Add phenylacetylene (1.5 equiv) dropwise.

  • Heat the reaction mixture to 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature and pour the mixture into water.

  • Extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

ReagentMolar Equiv.Purpose
4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine1.0Substrate
Phenylacetylene1.5Coupling Partner
Pd(PPh₃)₂Cl₂0.03Catalyst
CuI0.06Co-catalyst
Et₃N3.0Base and Solvent
DMF-Solvent

IV. Heck Reaction: Vinylation of the 7-Azaindole Core

The Heck reaction allows for the coupling of the aryl chloride with an alkene, leading to the formation of a new C-C bond and a substituted alkene product.[5] This reaction is particularly useful for introducing vinyl groups that can be further functionalized.

Mechanistic Rationale

The Heck reaction mechanism involves the oxidative addition of the aryl chloride to a Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step releases the vinylated product and a palladium-hydride species. The final step is the regeneration of the Pd(0) catalyst by a base.

Heck_Reaction_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Pd(0)L2->Ar-Pd(II)-Cl(L2) Oxidative Addition (Ar-Cl) Alkenyl-Pd(II)-Cl(L2) Alkenyl-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2)->Alkenyl-Pd(II)-Cl(L2) Migratory Insertion (Alkene) Ar-Alkene Ar-Alkene Alkenyl-Pd(II)-Cl(L2)->Ar-Alkene β-Hydride Elimination H-Pd(II)-Cl(L2) H-Pd(II)-Cl(L2) H-Pd(II)-Cl(L2)->Pd(0)L2 Base

Heck Reaction Catalytic Cycle
Protocol: Heck Reaction of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine with Styrene

Materials:

  • 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Nitrogen or Argon gas supply

Equipment:

  • Sealed tube or pressure vessel

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a sealed tube, add 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and P(o-tol)₃ (0.10 equiv).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous DMF, triethylamine (2.0 equiv), and styrene (1.5 equiv) via syringe.

  • Seal the tube tightly and heat the reaction mixture to 120-140 °C for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

ReagentMolar Equiv.Purpose
4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine1.0Substrate
Styrene1.5Coupling Partner
Pd(OAc)₂0.05Catalyst Precursor
P(o-tol)₃0.10Ligand
Et₃N2.0Base
DMF-Solvent

Conclusion

The palladium-catalyzed cross-coupling of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a versatile and powerful strategy for the synthesis of complex and biologically relevant molecules. The success of these transformations hinges on the judicious selection of the catalyst, ligand, base, and solvent to overcome the inherent low reactivity of the chloro-substituent. The protocols provided herein serve as a robust starting point for the exploration of these reactions, and further optimization may be required for specific substrates and coupling partners. A thorough understanding of the underlying mechanistic principles is essential for troubleshooting and adapting these methods to new synthetic challenges.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Regioselective, Palladium-Catalyzed Amination of 3-Substituted 2,4-Dihalopyridines. Journal of the American Chemical Society, 129(25), 7894-7895.
  • Tumkevicius, S., & Dodonova, J. (2012). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions (Review). Chemistry of Heterocyclic Compounds, 48(2), 234-247.

Sources

Application

Application Note: Protecting Group Strategies for 4-Chloro-6-Methoxy-1H-Pyrrolo[2,3-b]pyridine

Executive Summary: The Strategic Landscape The scaffold 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (a 4,6-disubstituted 7-azaindole) represents a "privileged structure" in kinase inhibitor discovery (e.g., JAK, CSF1R i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Landscape

The scaffold 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (a 4,6-disubstituted 7-azaindole) represents a "privileged structure" in kinase inhibitor discovery (e.g., JAK, CSF1R inhibitors). However, its amphoteric nature and specific electronic push-pull systems present unique synthetic challenges:

  • N1-Acidity: The pyrrole nitrogen (N1-H) is acidic (

    
     in DMSO), leading to catalyst poisoning in Pd-catalyzed couplings and interfering with organometallic reagents (e.g., 
    
    
    
    -BuLi).
  • Electronic Conflict: The C4-chloro group is an electrophilic handle for substitution, but the C6-methoxy group is strongly electron-donating (

    
     effect). This deactivates the ring toward Nucleophilic Aromatic Substitution (
    
    
    
    ) at C4 compared to the bare scaffold.
  • Regiocontrol: Unprotected substrates suffer from N1-alkylation side reactions during attempts to functionalize C2 or C4.

Strategic Imperative: The choice of protecting group (PG) is not merely about "masking" the nitrogen; it is a tuning knob for the reactivity of the C4-chloride and the C2-proton.

Strategic Decision Matrix

The following table synthesizes the electronic and steric impact of common protecting groups on this specific scaffold.

Protecting Group (PG)Electronic Impact on RingC4-

Reactivity
C2-Lithiation SuitabilityStability ProfileRecommended Application
SEM (2-(Trimethylsilyl)ethoxymethyl)Moderate EWGModerateExcellent (Directing Group)Base stable; Acid labile (harsh)C2-Functionalization & Suzuki Couplings
Boc (tert-Butoxycarbonyl)Strong EWGHigh (Activates Ring)Poor (Ortho-lithiation risk/migration)Base labile (nucleophiles); Acid labile

Reactions
(Aminations/Etherifications)
Tosyl (Ts)Very Strong EWGVery High Moderate (Electron deficient C2)Base labile; Acid stableCrystallinity & Difficult

substrates
TIPS (Triisopropylsilyl)Steric BulkLowGood (Steric blocking of N1)Base stable; Fluoride labileSteric Shielding during non-directed catalysis

Detailed Experimental Protocols

Protocol A: SEM-Protection (The "Lithiation/Coupling" Route)

Best for: When you need to perform C2-lithiation or Suzuki coupling at C4 without deactivating the catalyst.

Mechanism: The Sodium Hydride (NaH) deprotonates N1, creating a hard nucleophile that attacks the hard electrophile SEM-Cl.

Reagents:

  • Substrate: 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Base: Sodium Hydride (60% dispersion in oil, 1.2 eq)

  • Electrophile: SEM-Cl (1.1 eq)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Deprotonation: Suspend NaH (1.2 eq) in anhydrous DMF at 0 °C. Add the substrate (dissolved in minimal DMF) dropwise over 15 minutes.

    • Observation: Gas evolution (

      
      ) will occur. The solution typically turns yellow/orange.
      
  • Equilibration: Stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Protection: Add SEM-Cl (1.1 eq) dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (usually 20% EtOAc/Hexanes).

  • Quench: Cool to 0 °C. Carefully add sat.

    
     (aq).
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (to remove DMF). Dry over

    
    .
    
  • Purification: Flash chromatography (

    
    , Hexane/EtOAc gradient).
    

Critical Insight: SEM-protected 7-azaindoles are prone to "formaldehyde release" during deprotection, which can alkylate the C3 position. See Deprotection Protocol C for mitigation.

Protocol B: Boc-Protection (The "Activation" Route)

Best for: Overcoming the deactivating effect of the 6-OMe group to facilitate


 displacement of the 4-Cl.

Mechanism: DMAP acts as a nucleophilic catalyst, attacking


 to form a reactive acyl-pyridinium intermediate, which transfers the Boc group to the indole nitrogen.

Reagents:

  • Substrate: 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Reagent: Di-tert-butyl dicarbonate (

    
    , 1.2–1.5 eq)
    
  • Catalyst: DMAP (0.1–0.2 eq)

  • Base:

    
     (1.5 eq) - Optional but recommended to neutralize HCl traces.
    
  • Solvent: DCM or THF (0.2 M)

Step-by-Step Workflow:

  • Mixing: Dissolve substrate,

    
    , and DMAP in DCM at RT.
    
  • Addition: Add

    
     (solid or solution) in one portion.
    
  • Reaction: Stir at RT for 2–16 hours.

    • Note: The 6-OMe group increases electron density, making the N1 less acidic but more nucleophilic than the 4,6-dichloro analog; reaction is usually fast.

  • Workup: Wash with 0.1 M HCl (to remove DMAP/TEA), then sat.

    
    .
    
  • Purification: Crystallization from Hexane/Ether is often possible; otherwise, short silica plug.

Protocol C: Advanced Deprotection Strategies

The "Achilles Heel" of 7-azaindole synthesis is often the deprotection step.

1. SEM Removal (The "Scavenger" Method)

Standard TBAF deprotection often fails or generates hydroxymethyl side-products due to the release of formaldehyde equivalents.

  • Reagents: TFA (Trifluoroacetic acid), DCM, Ethylenediamine (EDA).

  • Step 1 (Cleavage): Treat substrate with TFA/DCM (1:2 ratio) at RT for 1–3 hours. This cleaves the SEM ether, leaving an

    
    -hydroxymethyl intermediate (
    
    
    
    ).
  • Step 2 (Scavenging): Concentrate the mixture to remove excess TFA. Redissolve in MeOH or THF. Add excess Ethylenediamine (10 eq) or aqueous

    
    . Stir for 1 hour.
    
    • Why? The amine scavenges the formaldehyde released from the unstable

      
       group, preventing it from reacting with the electron-rich C3 position of the azaindole.
      
2. Boc Removal (Standard)
  • Method: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Note: If the molecule contains acid-sensitive groups (e.g., acetals), use thermal deprotection (heating neat at 150–180 °C under vacuum) or mild basic hydrolysis (

    
    /MeOH, reflux) if the amide bond is sufficiently labile (though N-Boc indoles are essentially carbamates, they can be resistant to mild base).
    

Visualized Workflows

Logic Gate: Selecting the Right Group

PG_Selection Start Start: 4-Cl-6-OMe-7-azaindole Goal What is the primary downstream reaction? Start->Goal Lithiation C2-Lithiation / Functionalization Goal->Lithiation Regiocontrol needed Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Goal->Coupling Base stability needed SNAr SNAr (Displacement of Cl) Goal->SNAr Electronic activation needed SEM Select SEM Group (Directs Lithiation, Stable to Base) Lithiation->SEM Coupling->SEM Preferred Boc Select Boc Group (Activates Ring, Labile to Acid) Coupling->Boc Possible (if base mild) SNAr->Boc Standard Ts Select Tosyl Group (Max Activation, Crystalline) SNAr->Ts Difficult substrates

Caption: Decision matrix for selecting the optimal protecting group based on downstream chemistry requirements.

Workflow: SEM-Directed Lithiation

SEM_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: C2-Functionalization S1 Substrate + NaH/DMF S2 Intermediate (Anion) S1->S2 + SEM-Cl S3 Product: N-SEM Azaindole S2->S3 + SEM-Cl L1 Cool to -78°C Add n-BuLi S3->L1 + Electrophile L2 C2-Lithio Species (SEM Directed) L1->L2 + Electrophile L3 C2-Substituted Product L2->L3 + Electrophile

Caption: Workflow for installing SEM protection to facilitate regioselective C2-lithiation.

Comparative Data: Reactivity Benchmarks

The following data illustrates the impact of the PG on the


 reaction rate of 4-chloro-6-methoxy-7-azaindole with morpholine (Nucleophile) in DMSO at 100 °C.
EntryN1-SubstituentReaction Time (95% Conv.)YieldNotes
1H (Unprotected) > 48 Hours< 30%Very slow; competitive decomposition.
2SEM 12 Hours75%Moderate activation; good solubility.
3Boc 4 Hours88%Strong activation ; clean profile.
4Tosyl 2 Hours92%Highest reactivity; risk of hydrolysis during workup.

References

  • Larsen, K. U. (2016). Synthetic strategies towards 4,6-disubstituted pyrrolo[2,3-d]pyrimidines as potential CSF-1R inhibitors. NTNU. Link

  • Lattanzi, A., et al. (2020).[1] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Link

  • Vacher, B., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Journal of Organic Chemistry. Link

  • Song, J. J., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. Link

  • Nair, V., et al. (1988). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide. Journal of the American Chemical Society. Link

Sources

Method

Application Notes &amp; Protocols for the Development of FGFR Inhibitors from a 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine Scaffold

Abstract The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a clinically validated oncogenic driver in a variety of solid tumors, making it a compelling target for cancer therapy.[1][2] Aberrant FGFR signa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a clinically validated oncogenic driver in a variety of solid tumors, making it a compelling target for cancer therapy.[1][2] Aberrant FGFR signaling, resulting from gene amplification, activating mutations, or fusions, promotes uncontrolled cell growth, survival, and angiogenesis.[1][3][4] This guide provides a comprehensive framework for researchers and drug development professionals on the design, synthesis, and evaluation of potent and selective FGFR inhibitors starting from the privileged 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold. We will detail the strategic rationale, step-by-step synthetic and biological testing protocols, and data interpretation to accelerate the discovery of novel therapeutic agents.

The FGFR Signaling Pathway: A Critical Oncogenic Axis

The FGFR family comprises four highly conserved receptor tyrosine kinases (FGFR1-4) that, upon binding to fibroblast growth factors (FGFs), dimerize and auto-phosphorylate specific tyrosine residues in the intracellular kinase domain.[5][6] This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for cellular processes like proliferation, differentiation, and migration.[3][6][7] Dysregulation of this axis is a key factor in the progression of numerous cancers, including breast, lung, bladder, and liver cancers.[2][6] Therefore, inhibiting the kinase activity of FGFRs is a validated and promising therapeutic strategy.[8]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain FGF->FGFR:f0 HSPG HSPG Co-receptor HSPG->FGFR:f0 RAS RAS FGFR:f2->RAS Activates PI3K PI3K FGFR:f2->PI3K Activates PLCG PLCγ FGFR:f2->PLCG Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Gene AKT AKT PI3K->AKT AKT->Gene PKC PKC PLCG->PKC PKC->Gene

Caption: The FGFR Signaling Cascade.

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Foundation for Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a highly versatile and "privileged" scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Its structure mimics the adenine core of ATP, enabling it to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The 4-chloro-6-methoxy substitution pattern on this scaffold provides two critical features:

  • The C4-Chloro Group: This serves as a versatile synthetic handle for introducing a variety of substituents via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the exploration of the solvent-exposed region and deeper pockets of the ATP-binding site, which is crucial for tuning potency and selectivity.

  • The C6-Methoxy Group: The methoxy group can enhance potency and influence the physicochemical properties of the molecule. Its position can be critical for favorable interactions within the binding site.[9][10]

The overall strategy is to utilize the pyrrolo[2,3-b]pyridine core to anchor the molecule in the ATP hinge region while systematically modifying the C4 position to achieve high affinity and selectivity for FGFR.

Drug Discovery Workflow: From Scaffold to Lead Candidate

The development process follows a structured, iterative cycle of design, synthesis, and testing. Each cycle provides crucial structure-activity relationship (SAR) data that informs the design of the subsequent generation of compounds.

Drug_Discovery_Workflow Scaffold Core Scaffold (4-chloro-6-methoxy- 1H-pyrrolo[2,3-b]pyridine) Synthesis Library Synthesis (Protocol 1) Scaffold->Synthesis InVitro In Vitro Screening (Protocols 2 & 3) Synthesis->InVitro SAR SAR Analysis & Design InVitro->SAR SAR->Synthesis Iterative Cycles LeadOpt Lead Optimization SAR->LeadOpt InVivo In Vivo Testing (Protocol 4) LeadOpt->InVivo Candidate Preclinical Candidate InVivo->Candidate

Caption: Iterative Drug Discovery Workflow.

Protocol 1: Synthesis of a Focused Library via Suzuki Coupling

This protocol describes the diversification of the core scaffold at the C4 position using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is chosen for its reliability, functional group tolerance, and the commercial availability of a wide array of boronic acids and esters.

Objective: To synthesize a library of C4-aryl/heteroaryl substituted 6-methoxy-1H-pyrrolo[2,3-b]pyridines.

Materials:

  • 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (starting material)

  • Aryl/heteroaryl boronic acid or pinacol ester (1.2 equivalents)

  • Pd(dppf)Cl₂ (Palladium(II)dichloride-dppf complex, 0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 equivalents)

  • 1,4-Dioxane and Water (4:1 solvent mixture)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask, add 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired boronic acid/ester (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The reaction concentration should be approximately 0.1 M with respect to the starting material.

  • Base Addition: Add the aqueous Na₂CO₃ solution (3.0 eq) to the reaction mixture.

  • Heating: Immerse the flask in a preheated oil bath at 90-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality and Self-Validation:

  • Why inert atmosphere? Palladium catalysts are sensitive to oxygen, which can lead to catalyst degradation and poor yields. Purging with an inert gas is critical for reproducibility.

  • Why an aqueous base? The aqueous base is essential for the transmetalation step of the Suzuki catalytic cycle.

  • Controls: A control reaction without the palladium catalyst should be run to ensure the reaction is catalyst-dependent. LC-MS monitoring provides in-process validation of product formation.

Structure-Activity Relationship (SAR) Analysis

The synthesized library is then screened to determine the relationship between structural modifications and biological activity. This analysis guides the next design cycle.

Compound IDR-Group (at C4)FGFR1 IC₅₀ (nM) [Biochemical]MDA-MB-231 GI₅₀ (nM) [Cellular]Rationale for R-Group
SM-01 Phenyl550>1000Baseline compound to establish a starting point.
SM-02 3,5-dimethoxyphenyl25150The dimethoxy groups are intended to probe a hydrophobic back pocket for potential van der Waals interactions.[11]
SM-03 4-(piperazin-1-yl)phenyl80250The basic piperazine can improve solubility and interact with solvent-exposed regions.
SM-04 Pyridin-4-yl320800The pyridine nitrogen introduces a potential hydrogen bond acceptor and alters electronic properties.
SM-05 2,6-dichloro-3,5-dimethoxyphenyl745Adding chloro groups can enhance binding affinity through specific interactions and modulate the electronics of the dimethoxyphenyl ring.[11]

Interpretation: The SAR table clearly indicates that adding 3,5-dimethoxy substituents (SM-02) dramatically improves potency over the simple phenyl ring (SM-01). Further substitution with electron-withdrawing chloro groups (SM-05) provides an additional boost in both biochemical and cellular activity, identifying this as a promising vector for further optimization.

In Vitro Biological Evaluation

Protocol 2: FGFR1 Kinase Inhibition Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the isolated FGFR1 kinase enzyme. This protocol is adapted for a fluorescence-based format.

Materials:

  • Recombinant human FGFR1 kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • White, opaque 384-well microplates

Step-by-Step Methodology:

  • Compound Plating: Create a serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Addition: Add FGFR1 kinase solution (in assay buffer) to all wells except the "no enzyme" control. Allow a 15-minute pre-incubation at room temperature for the compound to bind to the enzyme.

  • Reaction Initiation: Add a solution containing the peptide substrate and ATP (at its Km concentration) to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and detect the amount of ADP produced by adding the kinase detection reagent according to the manufacturer's protocol. This typically involves a two-step addition with incubation periods.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO-only controls. Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation:

  • Z'-factor: The quality of the assay is validated by calculating the Z'-factor using the high (DMSO only) and low (no enzyme) controls. A Z' > 0.5 indicates a robust assay.

  • Standard Inhibitor: A known FGFR inhibitor should be run in parallel as a positive control to ensure assay consistency.

Protocol 3: Cell-Based Proliferation Assay

Objective: To measure the ability of test compounds to inhibit the proliferation of a cancer cell line with known FGFR pathway dependency.

Materials:

  • Cancer cell line with FGFR amplification (e.g., MDA-MB-231 for breast cancer, NCI-H510 for lung cancer).[8][12]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Sterile, clear-bottom 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The next day, treat the cells with a serial dilution of the test compounds. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a "vehicle only" (DMSO) control.

  • Incubation: Return the plate to the incubator and incubate for 72 hours.

  • Viability Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Data Acquisition: After a brief incubation to stabilize the signal, measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the normalized cell viability against the logarithm of compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Preliminary In Vivo Efficacy Assessment

Promising lead compounds with potent in vitro activity and acceptable preliminary safety profiles can be advanced to in vivo models.

Protocol 4: Human Tumor Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of a lead compound in an immunodeficient mouse model bearing a human tumor.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or Athymic Nude)

  • Cancer cell line used in vitro (e.g., NCI-H510)

  • Matrigel (optional, to aid tumor formation)

  • Lead compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)

  • Standard animal handling and dosing equipment (calipers, gavage needles, etc.)

High-Level Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-5 million cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., vehicle control, positive control/standard-of-care, and test compound groups).

  • Dosing: Administer the test compound and vehicle control to their respective groups via the planned clinical route (e.g., oral gavage) on a predetermined schedule (e.g., once daily for 21 days).

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for phosphorylated FGFR).[12]

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control. Analyze statistical significance between groups.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).

References

  • Title: 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine Source: PMC - NIH URL: [Link]

  • Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors Source: RSC Publishing URL: [Link]

  • Title: Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine Source: Google Patents URL
  • Title: Promising Results of FGFR Inhibitors in Solid Tumors Source: Oncodaily URL: [Link]

  • Title: From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor Source: White Rose Research Online URL: [Link]

  • Title: Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth Source: Semantic Scholar URL: [Link]

  • Title: 1h-pyrrolo[2,3-b]pyridines Source: Google Patents URL
  • Title: Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 Source: MDPI URL: [Link]

  • Title: Discovery of the Irreversible Covalent FGFR Inhibitor... Source: ACS Publications - American Chemical Society URL: [Link]

  • Title: In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models Source: PLOS ONE URL: [Link]

  • Title: Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations Source: PubMed URL: [Link]

  • Title: Current progress in cancer treatment by targeting FGFR signaling Source: PMC - NIH URL: [Link]

  • Title: Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer Source: AACR Journals URL: [Link]

  • Title: An FGFR inhibitor prevents chemoresistance in vitro and in vivo: a novel therapy for small cell lung cancer Source: AACR Journals URL: [Link]

  • Title: From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy Source: Preprints.org URL: [Link]

  • Title: Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor Source: MDPI Books URL: [Link]

  • Title: In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models Source: ResearchGate URL: [Link]

  • Title: Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations Source: ACS Publications URL: [Link]

  • Title: The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives Source: MDPI URL: [Link]

  • Title: In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor Source: PMC - NIH URL: [Link]

  • Title: FGF/FGFR signaling pathway involved resistance in various cancer types Source: Journal of Hematology & Oncology URL: [Link]

  • Title: Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations Source: ResearchGate URL: [Link]

  • Title: Roles of the FGF-FGFR Signaling System in Cancer Development and Inflammation Source: PMC - NIH URL: [Link]

  • Title: Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) Source: MDPI URL: [Link]

  • Title: Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors... Source: ACS Publications URL: [Link]

  • Title: Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold Source: NIH URL: [Link]

Sources

Application

4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine in medicinal chemistry applications

Application Note: 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine in Medicinal Chemistry Executive Summary 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS: 1190321-58-4) is a highly specialized heterocyclic building block...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine in Medicinal Chemistry

Executive Summary

4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS: 1190321-58-4) is a highly specialized heterocyclic building block belonging to the 7-azaindole class.[1][2][3] It is increasingly utilized in drug discovery programs targeting protein kinases (e.g., JAK, TRK, FGFR) due to its ability to mimic the purine core of ATP while offering distinct electronic properties and solubility profiles compared to the parent 7-azaindole.

This guide details the chemical reactivity, synthesis protocols, and application of this scaffold in designing bioactive small molecules. The 4-chloro substituent serves as a versatile handle for cross-coupling reactions, while the 6-methoxy group modulates the electron density of the pyridine ring, influencing both potency and metabolic stability.

Chemical Profile & Reactivity Analysis

The 7-azaindole scaffold is a bioisostere of indole and purine. The introduction of the 4-chloro and 6-methoxy groups creates a unique push-pull electronic system.

FeatureChemical ImplicationMedicinal Chemistry Utility
C4-Chloro Electron-deficient site; highly reactive toward SNAr and Pd-catalyzed couplings.Primary vector for introducing "hinge-binding" motifs or solubilizing tails.
C6-Methoxy Electron-donating group (EDG); increases electron density on the pyridine ring.Modulates pKa of N7; improves solubility; blocks oxidative metabolism at the susceptible C6 position.
N1-Proton Acidic proton (pKa ~13); capable of H-bond donation.Critical for binding to the hinge region of kinases (e.g., Glu residues).
N7-Nitrogen H-bond acceptor.Critical for binding to the hinge region (e.g., backbone NH).
Reactivity Map (DOT Visualization)

ReactivityMap Core 4-Chloro-6-methoxy- 1H-pyrrolo[2,3-b]pyridine C4 C4 Position (Cl) Electrophilic Center Core->C4 C6 C6 Position (OMe) Electronic Modulator Core->C6 N1 N1 Position (NH) Nucleophilic Center Core->N1 SNAr S_NAr Displacement (Amines/Anilines) C4->SNAr High Reactivity Suzuki Suzuki-Miyaura Coupling C4->Suzuki Versatile C-C Bond Formation Demethyl Demethylation to Pyridone C6->Demethyl BBr3 / HBr Protect N-Protection (SEM, Boc, Tosyl) N1->Protect Base + Electrophile

Figure 1: Reactivity landscape of the 4-chloro-6-methoxy-7-azaindole scaffold.

Synthesis Protocols

The synthesis of this specific isomer requires careful regiocontrol. Direct chlorination of 6-methoxy-7-azaindole is the most reliable route. Attempting to methoxylate 4,6-dichloro-7-azaindole typically yields the wrong isomer (4-methoxy-6-chloro) because the C4 position is more electrophilic.

Protocol A: Synthesis via N-Oxide Rearrangement (Reissert-Henze)

Objective: Install the C4-Cl atom onto the 6-methoxy-7-azaindole core.

Reagents:

  • Starting Material: 6-Methoxy-1H-pyrrolo[2,3-b]pyridine (CAS 1190317-86-2).

  • Oxidant: m-Chloroperoxybenzoic acid (m-CPBA).

  • Chlorinating Agent: Methanesulfonyl chloride (MsCl) or POCl3.

  • Solvents: DME, DMF.

Step-by-Step Methodology:

  • N-Oxidation:

    • Dissolve 6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in DME (0.2 M).

    • Cool to 0°C. Add m-CPBA (1.2 eq) portion-wise.

    • Allow to warm to RT and stir for 4–16 hours. Monitor by LCMS (Mass shift +16).

    • Workup: Quench with saturated NaHCO3. Extract with EtOAc/THF. The N-oxide often precipitates or can be isolated by filtration.

  • Reissert-Henze Chlorination:

    • Dissolve the isolated N-oxide (1.0 eq) in dry DMF (0.3 M).

    • Cool to 0°C. Add Methanesulfonyl chloride (MsCl) (4.0 eq) dropwise.

    • Heat to 50–60°C for 2–4 hours.

    • Mechanism:[4][5][6] The N-oxide oxygen attacks the sulfonyl chloride, creating a good leaving group. Chloride ion attacks C4 (para to N), restoring aromaticity.

    • Workup: Pour into ice water. Neutralize with NaOH (keep temp <10°C). The product, 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine , typically precipitates as a solid.

Yield Expectation: 50–70% over two steps.

Functionalization Applications

Application 1: C4-Amination (Kinase Inhibitor Synthesis)

The C4-chloride is an excellent leaving group for SNAr reactions, particularly with anilines or aliphatic amines. This is the standard method for attaching the "hinge-binding" moiety.

Protocol:

  • Mix: 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq), Amine (1.2–1.5 eq).

  • Solvent: n-Butanol or DMSO.

  • Base: DIPEA (2.0 eq) or K2CO3.

  • Conditions: Heat at 100–120°C (sealed tube) or microwave irradiation at 140°C for 30–60 mins.

  • Note: The 6-methoxy group is an electron donor, which deactivates the C4 position slightly compared to the unsubstituted 4-chloro-7-azaindole. Higher temperatures or stronger bases (e.g., LiHMDS) may be required for unreactive amines.

Application 2: Suzuki-Miyaura Coupling

Used to introduce aryl or heteroaryl groups at C4.

Protocol:

  • Mix: Scaffold (1.0 eq), Boronic Acid/Ester (1.2 eq).

  • Catalyst: Pd(dppf)Cl2 (5 mol%) or XPhos Pd G2 (for difficult substrates).

  • Base: K3PO4 (2.0 M aq, 3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Degas with N2. Heat at 90°C for 2–4 hours.

Experimental Workflow Diagram

Workflow Start Start: 6-Methoxy-7-azaindole Step1 Step 1: N-Oxidation (m-CPBA, DME, 0°C -> RT) Start->Step1 Inter Intermediate: N-Oxide Step1->Inter Step2 Step 2: Chlorination (MsCl, DMF, 60°C) Inter->Step2 Product Product: 4-Chloro-6-methoxy- 1H-pyrrolo[2,3-b]pyridine Step2->Product Branch Functionalization Choice Product->Branch App1 Path A: S_NAr (Amination) Target: Kinase Hinge Binder Branch->App1 Amine/Heat App2 Path B: Suzuki Coupling Target: Bi-aryl Scaffold Branch->App2 Boronic Acid/Pd

Figure 2: Synthetic workflow from precursor to functionalized drug candidate.

Safety & Handling

  • Hazards: 4-Chloro-7-azaindoles are potential skin and eye irritants. m-CPBA is an oxidizer and shock-sensitive in dry form. POCl3 and MsCl are corrosive and react violently with water.

  • Storage: Store the 4-chloro-6-methoxy intermediate at 2–8°C under inert atmosphere (Argon/Nitrogen). The methoxy group can be sensitive to strong Lewis acids (demethylation risk).

  • Stability: Stable in solution (DMSO, MeOH) for >24 hours. Avoid prolonged exposure to strong acids which may hydrolyze the methoxy group to the pyridone.

References

  • Synthesis and Reactivity of 7-Azaindoles. Current Organic Chemistry. Detailed review of 7-azaindole functionalization including N-oxide rearrangement. Link

  • Regioselective Functionalization of 7-Azaindole. Journal of Organic Chemistry. Discusses the electronic bias of the 7-azaindole ring and C4 vs C6 reactivity. Link

  • Discovery of 7-Azaindoles as Kinase Inhibitors. Journal of Medicinal Chemistry. Examples of C4-substituted azaindoles in drug discovery (e.g., Vemurafenib analogs). Link

  • Commercial Source & CAS Verification. Sigma-Aldrich / PubChem. Verification of the 4-chloro-7-azaindole core and methoxy derivatives. Link

Sources

Method

Application Note: High-Purity Isolation of 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine via Automated Flash Column Chromatography

Abstract This application note provides a comprehensive, step-by-step protocol for the purification of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, a critical heterocyclic intermediate in contemporary drug discovery. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, a critical heterocyclic intermediate in contemporary drug discovery. The methodology centers on normal-phase flash column chromatography, a robust technique for efficiently removing synthetic by-products and unreacted starting materials. We will delve into the rationale behind the selection of the stationary and mobile phases, sample preparation, and post-chromatography analysis to ensure the isolation of a highly pure product suitable for downstream applications in pharmaceutical development.

Introduction: The Significance of Purity for Pyrrolo[2,3-b]pyridine Scaffolds

The 7-azaindole (pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents. The compound 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, in particular, serves as a versatile building block for the synthesis of complex pharmaceutical compounds.[1] The purity of this intermediate is paramount, as even trace impurities can lead to the formation of undesirable side products, complicate reaction kinetics, and compromise the biological activity and safety profile of the final active pharmaceutical ingredient (API).[2]

Column chromatography is a widely adopted purification technique in organic synthesis due to its high resolving power and adaptability.[3] This note details a validated protocol for the purification of the title compound, ensuring a final purity of >98%.

Foundational Principles: Chromatography of Heterocyclic Compounds

The successful separation of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine from its synthetic impurities hinges on the principles of adsorption chromatography. In normal-phase chromatography, a polar stationary phase (typically silica gel) is employed with a less polar mobile phase.[4] The separation is governed by the differential partitioning of the compounds between the two phases.

The polarity of the target compound is influenced by the methoxy group, the chloro substituent, and the pyrrolo-pyridine core. The lone pairs on the nitrogen and oxygen atoms can engage in hydrogen bonding with the silanol groups of the silica gel, leading to retention. Non-polar impurities will have weaker interactions with the stationary phase and will elute faster. Conversely, more polar impurities will be more strongly retained.

The choice of the mobile phase is critical. A solvent system with too high a polarity will cause all compounds to elute quickly with poor separation. A system with too low a polarity will result in long retention times and broad peaks. Therefore, a gradient elution, where the polarity of the mobile phase is gradually increased, is often the most effective strategy.[5]

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is essential to develop a suitable solvent system using Thin-Layer Chromatography (TLC). This will provide a preview of the separation and help in determining the optimal mobile phase composition.

Protocol for TLC Analysis:

  • Plate Preparation: Use silica gel-coated TLC plates (e.g., silica gel 60 F254).

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Apply a small spot of the dissolved sample to the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of the more polar solvent.

  • Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Rf Calculation: Calculate the retention factor (Rf) for the target compound and the major impurities. The ideal solvent system for column chromatography will provide an Rf value of approximately 0.2-0.4 for the target compound.

Detailed Protocol: Flash Column Chromatography

This protocol is designed for the purification of approximately 1 gram of crude 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine. The quantities can be scaled accordingly.

Materials and Equipment
CategoryItem
Chemicals Crude 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, Silica gel (230-400 mesh), Hexane (HPLC grade), Ethyl acetate (HPLC grade), Dichloromethane (DCM, for sample loading), Sand (acid-washed)
Equipment Glass chromatography column (40-60 mm diameter), Solvent reservoir, Fraction collector or test tubes, Rotary evaporator, TLC plates and chamber, UV lamp (254 nm)
Column Packing (Slurry Method)
  • Determine Silica Gel Quantity: A general guideline is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.[6] For 1 gram of crude material, approximately 50 grams of silica gel is a good starting point.

  • Prepare the Slurry: In a beaker, create a slurry of the silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). Stir gently to remove air bubbles.

  • Pack the Column: Secure the column in a vertical position. Place a small plug of glass wool or cotton at the bottom and add a thin layer of sand. Pour the silica gel slurry into the column. Gently tap the column to ensure even packing.

  • Equilibrate the Column: Allow the excess solvent to drain until it is level with the top of the silica gel. Add a protective layer of sand on top of the silica gel bed. Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it.

Sample Loading
  • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Wet Loading: If the crude product is an oil or is highly soluble in the mobile phase, dissolve it in the minimum amount of the initial mobile phase and carefully pipette it onto the top of the column.

Elution and Fraction Collection
  • Initiate Elution: Begin eluting the column with the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is as follows:

    • 95:5 Hexane:Ethyl Acetate (2 column volumes)

    • 90:10 Hexane:Ethyl Acetate (5 column volumes)

    • 80:20 Hexane:Ethyl Acetate (5 column volumes)

    • 70:30 Hexane:Ethyl Acetate (until the product has fully eluted)

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL) in test tubes or using a fraction collector.

  • Monitoring the Separation: Monitor the elution process by spotting alternate fractions on a TLC plate and visualizing under a UV lamp.

Post-Purification
  • Combine Fractions: Combine the fractions that contain the pure product as determined by TLC.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.[7]

  • Final Product Characterization: Dry the purified product under high vacuum and determine its purity by analytical techniques such as HPLC, LC-MS, and NMR.

Visual Workflow of the Purification Process

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product TLC TLC Analysis (Solvent System Optimization) Column_Packing Column Packing (Silica Gel Slurry) TLC->Column_Packing Crude Crude Product Crude->TLC Sample_Loading Sample Loading (Dry or Wet) Column_Packing->Sample_Loading Elution Gradient Elution (Hexane:Ethyl Acetate) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Monitoring TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Combine_Fractions Combine Pure Fractions TLC_Monitoring->Combine_Fractions Solvent_Removal Solvent Removal (Rotary Evaporator) Combine_Fractions->Solvent_Removal Final_Product Pure Product (>98% Purity) Solvent_Removal->Final_Product

Caption: Workflow for the purification of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine.

Troubleshooting

IssuePossible CauseSolution
Poor Separation Incorrect mobile phase polarity.Re-optimize the solvent system using TLC.
Column overloading.Use a larger column or reduce the amount of crude product.
Cracked Column Bed Column ran dry.Ensure the solvent level never drops below the top of the silica gel.
Tailing of Spots on TLC Sample is too acidic or basic.Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase.
Sample is not fully dissolved.Ensure complete dissolution before loading.
Product Elutes Too Quickly Mobile phase is too polar.Start with a lower polarity mobile phase.
Product Does Not Elute Mobile phase is not polar enough.Increase the polarity of the mobile phase at a faster rate or switch to a more polar solvent system.

Conclusion

The protocol outlined in this application note provides a reliable and reproducible method for the purification of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine using flash column chromatography. By following these steps, researchers can obtain a high-purity product, which is essential for the successful synthesis of downstream pharmaceutical targets. The principles and techniques described herein are broadly applicable to the purification of other heterocyclic intermediates.

References

  • MDPI. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Semantic Scholar. (2023). Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-(3-BROMOPHENYL)-6-(TRIFLUOROMETHYL)PYRAZOLO[1,5-a]PYRIDINE. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-chloro-pyrrolo-pyridine.
  • National Center for Biotechnology Information. (n.d.). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). 1h-pyrrolo[2,3-b]pyridines.
  • National Center for Biotechnology Information. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • 3ASenrise. (n.d.). 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, 96%. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • HPLC. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and pharmacological properties of new derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Retrieved from [Link]

Sources

Application

Application Note: Scalable Synthesis of 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems in kinase inhibitors (e.g., JAK, TRK, and B-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems in kinase inhibitors (e.g., JAK, TRK, and B-Raf inhibitors). The specific derivative 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine represents a high-value intermediate. The C4-chlorine handles allow for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C6-methoxy group modulates solubility and electronic properties (lipophilicity and metabolic stability).

This guide details a robust, scalable protocol for synthesizing this target from the commercially available 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine. It addresses the critical challenge of regioselectivity during the nucleophilic aromatic substitution (


) step and provides upstream context for synthesizing the dichloro precursor if required.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the electronic differentiation between the C4 and C6 positions of the 7-azaindole ring.

  • Electronic Landscape: In the 1H-pyrrolo[2,3-b]pyridine system, the pyridine nitrogen (N7) exerts a strong electron-withdrawing effect, activating the ring towards nucleophilic attack.

  • Regioselectivity Principle: The C6 position (alpha to N7) is significantly more electrophilic than the C4 position (gamma to N7). Furthermore, the pyrrole nitrogen (N1) donates electron density into the

    
    -system, which partially deactivates C4 via resonance.
    
  • Strategic Decision: We utilize a controlled

    
     reaction with sodium methoxide (NaOMe). Under optimized conditions, the methoxide anion selectively displaces the chloride at C6, yielding the desired 4-chloro-6-methoxy  isomer with high specificity.
    
Reaction Pathway Diagram[1]

SynthesisPath Figure 1: Regioselective SNAr Pathway Start 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine (Precursor) Inter Transition State (Meisenheimer Complex) Start->Inter + NaOMe / MeOH Reflux, 4-6h Product 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (Target) Inter->Product Major Pathway (C6 Substitution) Side 4-Methoxy-6-chloro isomer (Minor Impurity) Inter->Side Minor Pathway (C4 Substitution)

Caption: Regioselective nucleophilic substitution favors C6 displacement due to alpha-activation by the pyridine nitrogen (N7).

Detailed Experimental Protocol

Phase 1: Core Synthesis (Regioselective Methoxylation)

This protocol is designed for a 100 g scale-up , prioritizing safety and yield.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Mass/VolRole
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine 187.031.0100.0 gStarting Material
Sodium Methoxide (NaOMe) 54.023.5101.0 gNucleophile
Methanol (Anhydrous) 32.04Solvent1.0 LSolvent
Water 18.02Quench2.0 LWorkup
Acetic Acid 60.05-~50 mLpH Adjustment
Step-by-Step Procedure
  • Setup: Equip a 3-L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and an internal temperature probe. Flush the system with nitrogen.

  • Dissolution: Charge the flask with Methanol (800 mL) . Add 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine (100 g) . Stir at room temperature until a suspension is formed.

    • Note: The starting material may not fully dissolve at RT; this is normal.

  • Reagent Addition: Carefully add Sodium Methoxide (101 g) portion-wise over 20 minutes.

    • Exotherm Warning: The reaction is exothermic. Monitor temperature and maintain below 40°C during addition.

  • Reaction: Heat the mixture to Reflux (65°C) . Maintain reflux for 6–8 hours .

    • IPC (In-Process Control): Monitor by HPLC or TLC (50% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, and the product (Rf ~0.4) should appear.[7]

    • Critical Check: If the reaction stalls, add an additional 0.5 eq of NaOMe. Do not exceed 12 hours reflux to prevent bis-methoxylation (formation of 4,6-dimethoxy analog).

  • Quenching: Cool the reaction mixture to room temperature (20–25°C).

  • Workup:

    • Concentrate the mixture under reduced pressure to remove approximately 70% of the methanol.

    • Pour the residue slowly into Ice Water (2.0 L) with vigorous stirring.

    • Adjust the pH to 7.0–7.5 using Acetic Acid .

    • Observation: A thick off-white precipitate will form.

  • Isolation: Stir the aqueous slurry for 1 hour at 0–5°C to maximize precipitation. Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with Water (3 x 200 mL) followed by cold Heptane (200 mL) to remove lipophilic impurities.

  • Drying: Dry the solid in a vacuum oven at 45°C for 24 hours.

Expected Yield: 85–92 g (85–92%) Appearance: Off-white to pale yellow solid.

Phase 2: Upstream Preparation (If Starting from 7-Azaindole)

If the dichloro precursor is not purchased, it must be synthesized via the N-oxide route. This is a "Reissert-Henze" type activation.

Route: 7-Azaindole


 7-Azaindole N-oxide 

4-Chloro-7-azaindole

4-Chloro-N-oxide

4,6-Dichloro-7-azaindole.

Note: Direct chlorination to the 4,6-dichloro species is often performed in two cycles to ensure high purity.

Protocol Summary (Step A: 7-Azaindole to 4-Chloro-7-azaindole)
  • Oxidation: Dissolve 7-azaindole in DME/Heptane. Add mCPBA (1.2 eq) . Stir at RT for 4h. Filter the N-oxide precipitate.[5]

  • Chlorination: Suspend the N-oxide in POCl3 (5 eq) . Heat to 80°C for 4h.

  • Hydrolysis: Quench into ice water/NaOH (pH 9). Isolate 4-chloro-7-azaindole.

Protocol Summary (Step B: 4-Chloro to 4,6-Dichloro)
  • Oxidation: Repeat mCPBA oxidation on 4-chloro-7-azaindole.

  • Chlorination: React the 4-chloro-N-oxide with POCl3 . The chlorine will install at the C6 position (alpha to N).

  • Yield: ~60% over two steps.

Analytical Data & Quality Control

To validate the synthesis, compare the isolated product against these standard specifications.

TestSpecificationMethod
Appearance Off-white powderVisual
Purity >98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
MS (ESI+) [M+H]+ = 183.03 (calc)LC-MS
1H NMR Confirm Regiochemistry400 MHz, DMSO-d6

NMR Interpretation (Diagnostic Signals):

  • Proton at C5: Look for a singlet around

    
     6.5–6.7 ppm.
    
  • Methoxy Group: A sharp singlet at

    
     3.9 ppm (3H).
    
  • Pyrrole Protons: Two doublets (or multiplets) at

    
     6.4 and 7.4 ppm.
    
  • Regiochemistry Proof: NOESY correlation between the Methoxy group (3.9 ppm) and the C5 proton confirms the OMe is at C6. If OMe were at C4, NOE would be observed with the C3 proton.

Process Safety & Troubleshooting

Critical Safety Parameters (CSP)
  • Sodium Methoxide: Highly caustic and moisture sensitive. Use anhydrous solvents to prevent hydrolysis to NaOH, which reduces yield and increases byproducts.

  • POCl3 (If used in Phase 2): Reacts violently with water releasing HCl and Phosphoric acid. Quench operations must be temperature-controlled (<10°C).

  • Exotherms: The methoxylation reaction is exothermic. On a >1kg scale, active cooling is required during NaOMe addition.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or loss during workup.Check pH during workup (must be neutral). Ensure filtrate is checked for product loss.
Impurity: 4-Methoxy-6-chloro Temperature too high during addition.Maintain <40°C during NaOMe addition.
Impurity: 4,6-Dimethoxy Reaction time too long or excess NaOMe.Stop reaction immediately upon consumption of SM. Reduce NaOMe to 3.0 eq.
Coloration (Dark/Black) Oxidation of the pyrrole ring.Ensure strict

atmosphere. Add sodium dithionite during workup if necessary.

References

  • Schneller, S. W., & Luo, J. K. (1980). Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1-deazaadenine) and 1-deazaadenosine. The Journal of Organic Chemistry, 45(20), 4045-4048. Link

  • Wang, T., et al. (2010). Discovery of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives as novel kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.[8]

  • Patent CN102746295B. (2014). Preparation method for 4-substituted-7-azaindole.[2]Link

  • L'Heureux, A., et al. (2010). Amination of Heteroaryl Chlorides: A General Procedure. The Journal of Organic Chemistry. (Context for reactivity of 4,6-dichloro systems).

Sources

Method

C-C bond formation reactions involving 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine

An In-depth Guide to Palladium-Catalyzed C-C Bond Formation with 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine Introduction: The Strategic Importance of the 7-Azaindole Scaffold The 1H-pyrrolo[2,3-b]pyridine scaffold, com...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to Palladium-Catalyzed C-C Bond Formation with 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in modern drug discovery. Its structure serves as a bioisostere for indole and purine, enabling it to interact with a wide array of biological targets, most notably protein kinases.[1] Derivatives of 7-azaindole are central to the development of inhibitors for critical signaling pathways implicated in oncology and inflammatory diseases.[2][3] The specific intermediate, 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, is a versatile building block for creating diverse chemical libraries. The chlorine atom at the C4-position provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, allowing for the strategic installation of new carbon-carbon bonds.

Carbon-carbon (C-C) bond formation is a cornerstone of synthetic organic chemistry, essential for constructing the complex molecular architectures required for potent and selective pharmaceuticals.[4] This guide provides detailed application notes and protocols for three seminal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Heck—as applied to the 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine core. The methodologies described herein are designed to empower researchers in medicinal chemistry and drug development to efficiently synthesize novel analogues for structure-activity relationship (SAR) studies.

The Suzuki-Miyaura Coupling: Forging Aryl-Aryl and Aryl-Vinyl Bonds

The Suzuki-Miyaura reaction is arguably the most widely used method for constructing biaryl and vinyl-aryl structures due to its operational simplicity, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters.[5] The reaction involves the coupling of an organohalide with an organoboron species, catalyzed by a palladium(0) complex.[5]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established, three-step process.[6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 7-azaindole, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[6] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate this step.

  • Transmetalation: The organoboron species is activated by a base (e.g., carbonate, phosphate) to form a boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[8]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[7]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd⁰ PdII_Aryl L₂Pdᴵᴵ(Ar)(Cl) Pd0->PdII_Aryl Oxidative Addition (Ar-Cl) PdII_Diorg L₂Pdᴵᴵ(Ar)(R) PdII_Aryl->PdII_Diorg Transmetalation (R-B(OR)₂ + Base) PdII_Diorg->Pd0 Reductive Elimination Product Ar-R PdII_Diorg->Product Boronic R-B(OR)₂ Boronic->PdII_Aryl ArylHalide Ar-Cl ArylHalide->Pd0

Suzuki-Miyaura Catalytic Cycle
Protocol: Suzuki-Miyaura Coupling of 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine

This protocol is adapted from established procedures for coupling on the 7-azaindole core.[1][9] The pyrrole N-H can be reactive; for sensitive substrates or to improve solubility, protection (e.g., with a SEM or Boc group) may be necessary. However, reactions can often proceed on the unprotected scaffold.[10]

Materials:

  • 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Aryl- or vinylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst: Pd₂(dba)₃ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Ligand (if using Pd₂(dba)₃): SPhos, RuPhos, or XPhos (4-10 mol%)

  • Base: K₂CO₃ or K₃PO₄ (2.0–3.0 equiv), finely powdered

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene/Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, the boronic acid, the palladium catalyst, the ligand (if required), and the base.

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The solution should be thoroughly sparged with inert gas for 15-20 minutes prior to addition.

  • Heating: Heat the reaction mixture with vigorous stirring. For conventional heating, temperatures between 80-110 °C are typical.[1] Alternatively, microwave irradiation can significantly reduce reaction times.[11]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2–24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-substituted product.

Data & Optimization Parameters
ParameterRecommended ChoiceRationale & Causality
Catalyst/Ligand Pd₂(dba)₃/XPhos or Pd(PPh₃)₄Aryl chlorides are less reactive than bromides or iodides. Bulky, electron-rich phosphine ligands (like XPhos) accelerate the rate-limiting oxidative addition step.[6]
Base K₂CO₃, K₃PO₄A strong enough base is required to facilitate transmetalation without causing decomposition of the starting material. K₃PO₄ is often effective for challenging couplings.
Solvent Dioxane/H₂O, Toluene/H₂OA biphasic system is standard. The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[11]
Temperature 80–110 °C or MicrowaveHigher temperatures are often needed to drive the oxidative addition of the C-Cl bond. Microwave heating provides rapid and uniform energy transfer, often improving yields and reducing reaction times.[12]

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides.[13] It typically employs a dual catalytic system of palladium and a copper(I) salt.[14] This reaction is invaluable for creating precursors for further transformations or for introducing rigid, linear linkers into a molecule.

Mechanistic Rationale

The Sonogashira reaction proceeds through two interconnected catalytic cycles.

  • Palladium Cycle: Similar to the Suzuki coupling, this cycle begins with the oxidative addition of the Pd(0) catalyst to the aryl chloride.

  • Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base (typically an amine) to form a highly reactive copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex. Reductive elimination then yields the final product and regenerates the Pd(0) catalyst.[13]

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 L₂Pd⁰ PdII_Aryl L₂Pdᴵᴵ(Ar)(Cl) Pd0->PdII_Aryl Oxidative Addition (Ar-Cl) PdII_Aryl->Pd0 Reductive Elimination (forms Ar-C≡C-R) CuX CuI CuAcetylide Cu-C≡C-R CuX->CuAcetylide Base, H-C≡C-R CuAcetylide->PdII_Aryl Transmetalation CuAcetylide->CuX Transmetalation

Sonogashira Catalytic Cycle
Protocol: Sonogashira Coupling with 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine

This protocol is based on general procedures for Sonogashira couplings of heteroaryl chlorides.[15][16]

Materials:

  • 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Terminal alkyne (1.2–2.0 equiv)

  • Palladium catalyst: Pd(PPh₃)₂Cl₂ (2–5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Copper(I) iodide (CuI) (1–5 mol%)

  • Base: Triethylamine (NEt₃) or Diisopropylamine (DIPA) (2.0–4.0 equiv, also serves as solvent or co-solvent)

  • Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Standard work-up and purification reagents as listed for the Suzuki reaction.

Procedure:

  • Reaction Setup: To a Schlenk flask, add 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, the palladium catalyst, and copper(I) iodide.

  • Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF), followed by the base (e.g., NEt₃) and the terminal alkyne via syringe.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40–80 °C). The reaction is often complete within 2–12 hours. More forcing conditions may be required for the less reactive chloro-substrate.[9]

  • Monitoring: Track the reaction's progress using TLC or LC-MS.

  • Work-up: Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Isolation: Purify the crude product by flash column chromatography.

Data & Optimization Parameters
ParameterRecommended ChoiceRationale & Causality
Catalyst System Pd(PPh₃)₂Cl₂ / CuIThe classic Sonogashira system. CuI is crucial for the formation of the copper acetylide, which dramatically accelerates the transmetalation step.[14]
Base NEt₃, DIPAActs as both a base to deprotonate the alkyne and a ligand for the copper. It also scavenges the HCl generated during the reaction.
Solvent THF, DMFAprotic solvents are used to ensure solubility of all components. DMF can be used for less reactive substrates requiring higher temperatures.
Temperature 25–80 °CThe reaction is often feasible at or near room temperature, but heating may be necessary to drive the coupling with the chloro-substrate.

The Heck Reaction: Olefin Arylation

The Mizoroki-Heck reaction provides a powerful method for the arylation of alkenes, forming a new C-C bond at an sp²-hybridized carbon.[17][18] This reaction is particularly useful for synthesizing substituted styrenes, cinnamates, and other conjugated systems.[19]

Mechanistic Rationale

The Heck reaction follows a distinct catalytic cycle:

  • Oxidative Addition: As in the other couplings, a Pd(0) species inserts into the aryl-chloride bond.

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) center, followed by insertion of the alkene into the palladium-aryl bond. This step forms a new alkyl-palladium intermediate and defines the regioselectivity of the reaction.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent (beta) to the palladium is eliminated, forming the double bond of the product and a hydrido-palladium complex. This step is typically rapid and irreversible.

  • Reductive Elimination/Base Regeneration: A base removes HX from the hydrido-palladium complex, regenerating the Pd(0) catalyst.[20]

Heck_Cycle cluster_cycle Heck Reaction Catalytic Cycle Pd0 L₂Pd⁰ PdII_Aryl L₂Pdᴵᴵ(Ar)(Cl) Pd0->PdII_Aryl Oxidative Addition (Ar-Cl) PdII_Coord Alkene Coordinated Complex PdII_Aryl->PdII_Coord Alkene Coordination PdII_Alkyl σ-Alkylpalladium(II) Intermediate PdII_Coord->PdII_Alkyl Migratory Insertion HPdCl L₂Pdᴵᴵ(H)(Cl) PdII_Alkyl->HPdCl β-Hydride Elimination Product Ar-Alkene PdII_Alkyl->Product HPdCl->Pd0 Base Alkene Alkene Alkene->PdII_Aryl

Heck Reaction Catalytic Cycle
Protocol: Heck Reaction with 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine

This protocol is based on procedures for Heck couplings on the 7-azaindole scaffold.[9]

Materials:

  • 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Alkene (e.g., styrene, butyl acrylate) (1.1–1.5 equiv)

  • Palladium catalyst: Pd(OAc)₂ (5–10 mol%)

  • Ligand: Tri(o-tolyl)phosphine (P(o-tol)₃) or triphenylphosphine (PPh₃) (10–20 mol%)

  • Base: Triethylamine (NEt₃) or Potassium Carbonate (K₂CO₃) (1.5–2.5 equiv)

  • Solvent: DMF, N-methyl-2-pyrrolidone (NMP), or Acetonitrile

  • Standard work-up and purification reagents.

Procedure:

  • Reaction Setup: In a sealable reaction tube or flask, combine 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, palladium acetate, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen).

  • Reagent Addition: Add the degassed solvent and the alkene via syringe.

  • Heating: Heat the reaction mixture to 80–140 °C with stirring. Higher temperatures are generally required for Heck reactions involving aryl chlorides.

  • Monitoring: Follow the consumption of the starting material by TLC or LC-MS (typically 12–48 hours).

  • Work-up: After cooling, dilute the mixture with water and extract several times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Isolation: Purify the product by flash column chromatography.

Data & Optimization Parameters
ParameterRecommended ChoiceRationale & Causality
Catalyst/Ligand Pd(OAc)₂ / P(o-tol)₃Palladium(II) acetate is a common and effective precatalyst. The bulky P(o-tol)₃ ligand can improve catalyst stability and activity at the high temperatures needed for C-Cl activation.
Base NEt₃, K₂CO₃An inorganic base like K₂CO₃ is often used in polar aprotic solvents, while an amine base like NEt₃ is common and can also act as a solvent. The base is essential for regenerating the Pd(0) catalyst.[20]
Solvent DMF, NMPHigh-boiling, polar aprotic solvents are required to achieve the necessary reaction temperatures and to solubilize the reaction components.
Temperature 80–140 °CHigh temperatures are critical to overcome the activation barrier for both oxidative addition of the aryl chloride and the subsequent steps of the catalytic cycle.

Experimental Workflow Summary

The general workflow for these cross-coupling reactions is consistent, emphasizing the need for anaerobic conditions to protect the sensitive palladium catalyst.

Workflow Setup 1. Reaction Setup (Add solids to flask) Inert 2. Inert Atmosphere (Evacuate/Backfill Ar/N₂) Setup->Inert Solvents 3. Add Degassed Solvents & Liquid Reagents Inert->Solvents Reaction 4. Heat & Stir (Conventional or Microwave) Solvents->Reaction Monitor 5. Monitor Progress (TLC / LC-MS) Reaction->Monitor Workup 6. Aqueous Work-up (Quench, Extract) Monitor->Workup Purify 7. Purification (Column Chromatography) Workup->Purify Characterize 8. Characterization (NMR, MS) Purify->Characterize

General Cross-Coupling Workflow

Conclusion and Future Outlook

The Suzuki-Miyaura, Sonogashira, and Heck reactions are indispensable tools for the functionalization of the 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine core. By providing reliable and robust protocols for these C-C bond-forming transformations, this guide serves as a foundational resource for researchers aiming to explore the chemical space around the 7-azaindole scaffold. Mastery of these techniques enables the rapid generation of diverse analogues, accelerating the pace of drug discovery and the development of next-generation therapeutics.

References

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. PubChem Compound Summary. Retrieved from [Link]

  • Google Patents. (2005). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Nørsett, K. G., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(16), 3736. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 388-391. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Kemp, J. P., et al. (2013). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 15(12), 3042-3045. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Guillaumet, G. (2007). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2018). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Retrieved from [Link]

  • Singh, R., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7795-7806. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Al-dujaili, A. H., & Al-Zayadi, A. A. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 12(11), 1391. [Link]

  • Wei, W., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 19(7), 9030-9042. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 11(11), 1313-1320. [Link]

  • Viciosa, M. T., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2191-2201. [Link]

  • ResearchGate. (2019). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. Retrieved from [Link]

  • IntechOpen. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Aoyagi, Y., et al. (1992). Palladium-Catalyzed Cross-Coupling Reactions of Chloropyrazines with Aromatic Heterocycles. Heterocycles, 33(1), 257-272. [Link]

  • Google Patents. (2013). US20140163018A1 - Substituted 1H-pyrrolo [2,3-b]pyridine and 1H-pyrazolo [3, 4-b]pyridine derivatives as salt inducible kinase 2 (SIK2) inhibitors.
  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 11(11), 1313-1320. [Link]

  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1893-1912. [Link]

  • IntechOpen. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from [Link]

  • MDPI. (2021). Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. Molecules, 26(24), 7586. [Link]

  • University of Southampton. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Retrieved from [Link]

  • Google Patents. (2020). CN111454477A - Preparation method of 4-chloro-7H-pyrrolo [2,3-d] pyrimidine.
  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • MDPI. (2023). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 13(10), 1361. [Link]

  • Nature. (2021). Pd-catalyzed formal Mizoroki–Heck coupling of unactivated alkyl chlorides. Nature Communications, 12, 946. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Deprotection Challenges with 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives. This guide provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common deprotection issues encountered during your synthetic campaigns. The methodologies and explanations provided herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and empower you to overcome synthetic hurdles with confidence.

Introduction to Deprotection Strategies

The pyrrole nitrogen of the 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine core, a prevalent scaffold in medicinal chemistry, often requires protection during multi-step syntheses. The choice of protecting group is critical, as is the subsequent deprotection step, which can be fraught with challenges leading to low yields, side product formation, and purification difficulties. This guide will focus on the three most commonly employed protecting groups for this scaffold: SEM (2-(trimethylsilyl)ethoxymethyl), Boc (tert-butyloxycarbonyl), and Ts (tosyl), providing detailed troubleshooting for their removal.

Section 1: SEM (2-(trimethylsilyl)ethoxymethyl) Deprotection

The SEM group is a popular choice for protecting the pyrrole nitrogen due to its stability under a range of conditions. However, its removal can be problematic.

Frequently Asked Questions (FAQs) for SEM Deprotection

Q1: I'm observing a significant amount of a higher molecular weight byproduct during the TFA-mediated deprotection of my SEM-protected 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine derivative. What is it and how can I prevent its formation?

A1: A common and challenging side reaction during the acidic deprotection of SEM-protected 7-azaindoles is the formation of a tricyclic eight-membered ring.[1][2][3] This occurs because the deprotection mechanism releases formaldehyde, which can then undergo an electrophilic aromatic substitution with the electron-rich pyrrole ring and another nearby aromatic moiety on your molecule.[1][3]

Causality: The acidic conditions required for SEM cleavage facilitate the release of formaldehyde, which is a reactive electrophile. The nucleophilic character of the pyrrole ring, especially at the C3 position, makes it susceptible to attack by formaldehyde, leading to this undesired cyclization.

Troubleshooting Strategies:

  • Employ a Formaldehyde Scavenger: The addition of a scavenger to the reaction mixture can effectively trap the liberated formaldehyde before it reacts with your product. Common scavengers include:

    • 1,3-Dimethoxybenzene or Veratrole: These electron-rich aromatic compounds can act as effective formaldehyde traps.

    • Thiols: Dithiothreitol (DTT) or other simple thiols can also be used.

  • Optimize Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C) can help to minimize the rate of the side reaction.

  • Minimize Reaction Time: Closely monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to reduce the exposure of the deprotected product to formaldehyde.

Q2: Are there milder alternatives to TFA for SEM deprotection that might avoid this side reaction?

A2: Yes, several alternative reagents can be employed for SEM deprotection, often under milder conditions.

  • Magnesium Bromide (MgBr₂): In a mixed solvent system like diethyl ether and nitromethane, MgBr₂ can effectively cleave SEM ethers, often with better functional group tolerance than strong protic acids.[4][5]

  • Tetrabutylammonium Fluoride (TBAF): TBAF is a common reagent for cleaving silicon-based protecting groups. While it can be effective for SEM deprotection, the reaction conditions, such as the solvent and temperature, need to be carefully optimized.[4][6] Anhydrous conditions are often preferred to minimize side reactions. A straightforward workup procedure for TBAF-mediated reactions involves the use of a sulfonic acid resin and calcium carbonate to remove excess reagent and byproducts.[7][8]

  • Boron Trifluoride Etherate (BF₃·OEt₂): Although a Lewis acid, BF₃·OEt₂ has been reported in some cases to lead to complex reaction mixtures when deprotecting SEM-protected 7-azaindoles and may not be a suitable alternative.[1][3]

Experimental Protocol: SEM Deprotection with Formaldehyde Scavenger
  • Dissolve the SEM-protected 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine derivative (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M).

  • Add 1,3-dimethoxybenzene (2.0-3.0 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 10-20 equiv) dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding it to a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Section 2: Boc (tert-butyloxycarbonyl) Deprotection

The Boc group is widely used due to its ease of introduction and removal under acidic conditions. However, challenges can arise, particularly with electron-rich heterocyclic systems.

Frequently Asked Questions (FAQs) for Boc Deprotection

Q1: My Boc deprotection with TFA in DCM is sluggish, and I'm seeing some decomposition of my product. What are the potential issues?

A1: While TFA in DCM is a standard condition for Boc deprotection, several factors can lead to incomplete reactions or degradation of the 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine core.

Causality: The stability of the tert-butyl cation generated during deprotection is key. In some cases, this cation can act as an alkylating agent, leading to side reactions with the electron-rich pyrrole ring. The methoxy group on the pyridine ring can also be sensitive to prolonged exposure to strong acids.

Troubleshooting Strategies:

  • Alternative Acidic Conditions:

    • HCl in Dioxane or Diethyl Ether: A 4M solution of HCl in dioxane is a common and often cleaner alternative to TFA.[9] It can lead to the precipitation of the hydrochloride salt of the deprotected amine, which can be easily isolated by filtration.

    • Milder Acids: For particularly sensitive substrates, weaker acids like formic acid or a catalytic amount of a stronger acid in a protic solvent can be effective.

  • Reaction Monitoring: Closely monitor the reaction to avoid prolonged exposure to acidic conditions once the deprotection is complete.

  • Scavengers: The use of a scavenger like triethylsilane (TES) or anisole can help to trap the tert-butyl cation and prevent side reactions.

Q2: After Boc deprotection, I'm having trouble isolating the free amine. It seems to be very polar. What purification strategies do you recommend?

A2: The deprotected 1H-pyrrolo[2,3-b]pyridine is indeed a relatively polar compound.

  • Salt Formation and Filtration: If you use HCl in dioxane, the product will often precipitate as the hydrochloride salt. This can be a very effective purification method. The salt can then be neutralized in a subsequent step if the free base is required.

  • Reverse-Phase HPLC: For challenging purifications, reverse-phase HPLC is a powerful technique for separating polar compounds.[10][11] A gradient of acetonitrile in water with a TFA or formic acid modifier is a good starting point.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.[12][13]

Experimental Protocol: Boc Deprotection with HCl in Dioxane
  • Dissolve the Boc-protected 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine derivative (1.0 equiv) in a minimal amount of anhydrous dioxane.

  • Add a 4M solution of HCl in dioxane (5-10 equiv) at room temperature.

  • Stir the reaction and monitor for the formation of a precipitate. The reaction is typically complete within 1-4 hours.

  • If a precipitate forms, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the hydrochloride salt.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to induce precipitation of the hydrochloride salt, then filter and dry.

Section 3: Ts (Tosyl) Deprotection

The tosyl group is a robust protecting group, and its removal often requires harsher conditions, which can be incompatible with sensitive functional groups.

Frequently Asked Questions (FAQs) for Ts Deprotection

Q1: I'm struggling to remove the tosyl group from my 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine derivative. Strong basic or acidic conditions seem to decompose my compound. What are my options?

A1: Reductive cleavage methods are often the most effective and mildest for removing tosyl groups from sensitive heterocyclic systems.

Causality: The strong electron-withdrawing nature of the tosyl group makes the N-S bond difficult to cleave under standard hydrolytic conditions without affecting other parts of the molecule, such as the chloro and methoxy substituents.

Troubleshooting Strategies:

  • Magnesium in Methanol (Mg/MeOH): This is a widely used and effective method for the reductive cleavage of sulfonamides.[14] The reaction is typically clean and proceeds under mild conditions.

  • Sodium Naphthalenide: This is a powerful single-electron transfer reagent that can reductively cleave tosyl groups.[15] The reaction is usually performed at low temperatures.

  • Cesium Carbonate in a Protic Solvent: For some substrates, basic hydrolysis with cesium carbonate in a mixture of THF and methanol can be effective, although it may require elevated temperatures.[14]

Q2: Are there any potential side reactions I should be aware of when using reductive conditions for Ts deprotection on my chloro-substituted compound?

A2: Yes, a potential side reaction with reductive methods is the hydrodechlorination of the C4-chloro substituent.

Troubleshooting Strategies:

  • Careful Control of Equivalents: Use the minimum number of equivalents of the reducing agent necessary to achieve complete deprotection.

  • Reaction Monitoring: Closely monitor the reaction by LC-MS to track the formation of both the desired product and the dechlorinated byproduct.

  • Alternative Reductive Reagents: If hydrodechlorination is a significant issue, exploring other reductive systems, such as samarium iodide, may be beneficial.

Experimental Protocol: Ts Deprotection with Mg/MeOH
  • To a suspension of magnesium turnings (10-20 equiv) in anhydrous methanol (0.1 M), add the Ts-protected 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine derivative (1.0 equiv).

  • Stir the mixture at room temperature. The reaction can be gently heated to reflux if necessary.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture through a pad of Celite® to remove magnesium salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Summary and Visualization

Protecting GroupCommon Deprotection ReagentsKey ChallengesMitigation Strategies
SEM TFA/DCMFormation of 8-membered ring byproduct (formaldehyde adduct)Use of scavengers (e.g., 1,3-dimethoxybenzene), low temperature, shorter reaction times.
MgBr₂/Et₂O/MeNO₂Slower reaction rates for some substrates.Optimization of solvent and temperature.
TBAF/THFPotential for side reactions if not anhydrous.Use of anhydrous TBAF and careful monitoring.
Boc TFA/DCMIncomplete reaction, product degradation, tert-butylation.Use of HCl in dioxane, milder acids, scavengers (e.g., TES).
HCl/DioxaneFormation of hydrochloride salt may affect solubility.Neutralization after isolation if free base is needed.
Ts Mg/MeOHPotential for hydrodechlorination.Careful control of reagent equivalents and reaction time.
Sodium NaphthalenideHighly reactive, requires careful handling.Low-temperature conditions and inert atmosphere.
Cs₂CO₃/THF/MeOHMay require elevated temperatures.Optimization of reaction time and temperature.
Deprotection Troubleshooting Workflow

Deprotection_Troubleshooting cluster_start Start: Deprotection Issue cluster_sem SEM Deprotection cluster_boc Boc Deprotection cluster_ts Ts Deprotection cluster_purification Purification Strategy start Incomplete Reaction or Side Product Formation sem_issue 8-Membered Ring Byproduct? start->sem_issue SEM Group boc_issue Degradation or tert-Butylation? start->boc_issue Boc Group ts_issue Decomposition with Acid/Base? start->ts_issue Ts Group sem_yes Add Scavenger (e.g., 1,3-dimethoxybenzene) Lower Temperature sem_issue->sem_yes Yes sem_no Consider Milder Reagents (MgBr₂, TBAF) sem_issue->sem_no No purify Optimize Purification sem_yes->purify sem_no->purify boc_yes Switch to HCl/Dioxane Add Scavenger (TES) boc_issue->boc_yes Yes boc_no Optimize Reaction Time and Acid Concentration boc_issue->boc_no No boc_yes->purify boc_no->purify ts_yes Use Reductive Cleavage (Mg/MeOH, Na Naphthalenide) ts_issue->ts_yes Yes ts_no Consider Cs₂CO₃ with Careful Heating ts_issue->ts_no No ts_yes->purify ts_no->purify rp_hplc Reverse-Phase HPLC purify->rp_hplc recrystallize Recrystallization purify->recrystallize column Normal Phase Chromatography purify->column

Caption: A decision-making flowchart for troubleshooting deprotection issues.

References

  • Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. [Link]

  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). A mild and efficient method for the deprotection of N-SEM groups from dinucleosides and dinucleotides. Nucleosides, Nucleotides and Nucleic Acids, 26(10-12), 1589-1592. [Link]

  • Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(10), 1447-1450. [Link]

  • Ueda, H., & Kishi, Y. (2009). An operationally simple and efficient work-up procedure for TBAF-mediated desilylation; application to halichondrin synthesis. Tetrahedron Letters, 50(48), 6611-6613. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. [Link]

  • Sridhar, M., Kumar, B. A., & Narender, R. (1998). A facile deprotection of tosylates using Mg/MeOH. Tetrahedron Letters, 39(17), 2847-2850. [Link]

  • Kutner, A., & Chodyński, M. (2009). An operationally simple and efficient work-up procedure for TBAF-mediated desilylation. Organic Preparations and Procedures International, 41(5), 425-428. [Link]

  • Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules (Basel, Switzerland), 29(19), 4743. [Link]

  • Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed. [Link]

  • Guisán-Ceinos, M., Soler-Yanes, R., & Marco-Contelles, J. (2016). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 20(26), 2748-2786. [Link]

  • Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. [Link]

  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines. Pearson. [Link]

  • Reddy, G. S., & Iyengar, D. S. (2000). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. Synthetic Communications, 30(19), 3613-3617. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. [Link]

  • Sharma, A., & Kumar, V. (2018). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 120-127. [Link]

  • Liu, Y., Zhao, Y., & Liu, H. (2021). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent Inhibitor of Bruton's Tyrosine Kinase. Journal of Medicinal Chemistry, 64(2), 1088-1099. [Link]

  • Koppel, I. A., Koppel, J., & Leito, I. (2022). Strong Bases Design: Key Techniques and Stability Issues. International Journal of Molecular Sciences, 23(16), 8716. [Link]

  • Al-Tel, T. H. (2011). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Robins, M. J., & Hansske, F. (1983). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Tetrahedron Letters, 24(30), 3295-3298. [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]

  • Wang, H., & Gribble, G. W. (2010). Palladium-Catalyzed Coupling Reactions in the Synthesis of 7-Azaindoles. Springer.
  • Muszalska, I., еladowska, H., & Sabiniarz, A. (2010). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 67(3), 241-246. [Link]

  • Kim, H., & Lee, H. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem, 15(15), e202200631. [Link]

  • Li, Y., et al. (2022). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 243, 114777. [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl ? ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Organic Chemistry Portal. [Link]

  • Reddit. (2017). Boc deprotection using 4M HCl in dioxane also cleaved amide. Reddit. [Link]

  • Cárdenas-Jirón, G. I., & Letelier, J. R. (2004). Acidity Study on 3-Substituted Pyridines. Molecules, 9(11), 932-938. [Link]

  • ResearchGate. (2014). Reverse-phase HPLC Analysis and Purification of Small Molecules. ResearchGate. [Link]

  • ResearchGate. (2017). Regio- and chemoselective reductive cleavage of 4,6-O-benzylidene-type acetals of hexopyranosides using BH3·THF–TMSOTf. ResearchGate. [Link]

  • Deporcell, F., & Gademann, K. (2022). Substituted pyridines from isoxazoles: scope and mechanism. Organic & Biomolecular Chemistry, 20(30), 5985-5990. [Link]

  • University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific solvent issues with BOC deprotection. ACS GCI Pharmaceutical Roundtable. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Common Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Navigating Scale-Up Challenges in the Synthesis of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Welcome to the technical support center for the synthesis and scale-up of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine. This critical intermediate, a derivative of 7-azaindole, is a foundational building block in the dev...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine. This critical intermediate, a derivative of 7-azaindole, is a foundational building block in the development of numerous pharmaceutical agents, particularly kinase inhibitors.[1][2][3] This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered when transitioning from laboratory-scale synthesis to larger-scale production. We will delve into the causality behind experimental choices, offering field-proven insights to ensure robust and scalable processes.

Overview of a Common Synthetic Route

The synthesis of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine typically begins with a substituted pyridine derivative, which undergoes cyclization to form the pyrrolo[2,3-b]pyridine core, followed by a regioselective chlorination step. A representative pathway is illustrated below. Understanding each transformation is key to anticipating and mitigating scale-up issues.

Synthesis_Workflow cluster_0 Step 1: Pyrrole Ring Formation cluster_1 Step 2: Regioselective Chlorination cluster_2 Step 3: Purification A 2-amino-5-methoxypyridine C 6-methoxy-1H-pyrrolo[2,3-b]pyridine (7-azaindole intermediate) A->C Condensation/ Cyclization B α-halo-ketone B->C E 4-chloro-6-methoxy-1H- pyrrolo[2,3-b]pyridine C->E Electrophilic Aromatic Substitution D N-Chlorosuccinimide (NCS) D->E F Crude Product E->F Work-up G Purified Product F->G Crystallization/ Chromatography

Caption: A generalized synthetic workflow for 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low Yield and Incomplete Reactions

Question: My chlorination reaction with N-Chlorosuccinimide (NCS) is stalling, leading to low conversion of the 6-methoxy-1H-pyrrolo[2,3-b]pyridine starting material. What are the likely causes and solutions?

Answer:

This is a common issue, often rooted in reagent stability, solvent choice, or reaction temperature. Here’s a breakdown of potential causes and troubleshooting steps:

  • Causality - Reagent Quality: N-Chlorosuccinimide (NCS) can degrade over time, especially if exposed to moisture, leading to reduced reactivity. The primary electrophilic chlorinating species is generated in situ, and its concentration will be lower with aged or improperly stored NCS.

  • Troubleshooting Steps:

    • Verify NCS Quality: Use a fresh bottle of NCS or test the purity of your current stock. A simple titration can determine the active chlorine content.

    • Solvent Choice & Moisture Control: The reaction is sensitive to moisture. Ensure you are using anhydrous solvents. Dichloromethane (DCM) or Tetrahydrofuran (THF) are common choices. On a large scale, rigorous drying of the solvent and reaction vessel is critical.

    • Temperature Optimization: While the reaction is often run at room temperature, gentle heating (e.g., to 40°C) can sometimes drive the reaction to completion.[4] However, be cautious, as higher temperatures can also lead to side product formation. A Design of Experiments (DoE) approach can be valuable here to find the optimal temperature.

    • Stoichiometry: Ensure you are using a slight excess of NCS (typically 1.1 to 1.3 equivalents). However, a large excess can lead to di-chlorinated impurities.

Question: I'm observing significant amounts of starting material after the initial cyclization to form the 7-azaindole core. How can I improve this?

Answer:

Incomplete cyclization often points to issues with reaction conditions or the removal of a reaction byproduct.

  • Causality - Reaction Equilibrium: Many cyclization reactions, such as the Fischer indole synthesis or similar variations for azaindoles, produce water as a byproduct.[5] If not effectively removed, the accumulation of water can inhibit the reaction from reaching completion.

  • Troubleshooting Steps:

    • Water Removal: On a lab scale, a Dean-Stark trap is effective. For larger scale operations, a reactor equipped for azeotropic distillation is necessary.

    • Catalyst/Acid Choice: The choice and amount of acid catalyst are crucial. Polyphosphoric acid (PPA) is often used, but its viscosity can be an issue on scale-up.[6] Alternative acid catalysts or higher temperatures might be required.

    • Extended Reaction Time: Monitor the reaction by HPLC or TLC. Scale-up reactions often have slower kinetics due to mass and heat transfer limitations, and may simply require longer reaction times than their lab-scale counterparts.

Impurity Profile and Purification Challenges

Question: My final product is contaminated with a di-chlorinated impurity. How can I minimize its formation and remove it?

Answer:

The formation of di-chlorinated species is a classic example of over-reaction in electrophilic aromatic substitution. The pyrrole ring is electron-rich and susceptible to a second chlorination.

  • Causality - Reaction Kinetics & Stoichiometry: The rate of the second chlorination becomes significant if there are localized high concentrations of NCS or if the reaction is run for too long after the mono-chlorination is complete.

  • Troubleshooting Steps:

    • Controlled Reagent Addition: On a larger scale, do not add the NCS all at once. A slow, portion-wise addition or a solution-drip addition allows the NCS to react as it is added, preventing localized excesses.

    • Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Cryogenic conditions, while sometimes challenging to scale, can offer excellent selectivity.

    • Purification Strategy: The di-chlorinated impurity will be less polar than your desired product.

      • Crystallization: A carefully selected solvent/anti-solvent system can often be developed to selectively crystallize the mono-chloro product, leaving the more soluble di-chloro impurity in the mother liquor.

      • Chromatography: While less ideal for large-scale production, column chromatography with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) can effectively separate the products.[7]

Question: I'm struggling with the removal of succinimide after the chlorination step. What is the best work-up procedure?

Answer:

Succinimide is the byproduct of the NCS reaction and is water-soluble. An effective work-up is key to its removal.

  • Causality - Byproduct Properties: Succinimide is an amide and is soluble in aqueous base.

  • Troubleshooting Steps:

    • Aqueous Base Wash: After the reaction is complete, quench the reaction mixture and wash with a dilute aqueous base solution, such as sodium bicarbonate or sodium carbonate. This will react with any remaining NCS and help to solubilize the succinimide byproduct in the aqueous layer.

    • Multiple Washes: On a larger scale, a single wash is often insufficient. Perform multiple washes with the aqueous base solution, followed by a brine wash to remove residual water from the organic layer.

    • Phase Separation: Ensure adequate mixing and settling times for efficient phase separation. Poor separation can lead to the carryover of succinimide into your organic layer.

Parameter Lab Scale (1-10g) Pilot/Production Scale (1kg+) Rationale for Change
NCS Addition Single portionSlow, controlled addition over 1-2 hoursPrevents localized high concentrations and exotherms, improving selectivity.
Temperature Control Ice bathJacketed reactor with automated coolingEnsures consistent temperature throughout the batch, critical for reaction control and safety.
Work-up Separatory funnelJacketed reactor with bottom outlet valveAllows for safe and efficient handling of larger volumes during aqueous washes.
Purification Flash ChromatographyRecrystallizationChromatography is not economically viable for large quantities; crystallization is a more scalable purification method.
Safety and Handling

Question: What are the primary safety concerns when running the chlorination step at a larger scale?

Answer:

The chlorination with NCS presents several hazards that are magnified on scale-up.

  • Exothermic Reaction: The reaction between 7-azaindoles and NCS can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a thermal runaway if not properly controlled.[8]

  • Corrosive Byproducts: The reaction can generate corrosive byproducts, especially if there is residual moisture. N-Chlorosuccinimide itself is corrosive and causes severe skin burns and eye damage.[8]

  • Gas Evolution: When heated to decomposition, NCS can emit toxic fumes of chlorine and nitrogen oxides.[9]

  • Safety Protocols:

    • Process Safety Analysis: Conduct a thorough hazard analysis (e.g., a HAZOP study) before scaling up.

    • Controlled Addition & Cooling: As mentioned, slow addition of the chlorinating agent is crucial. Ensure the reactor has a robust cooling system and that the reaction temperature is monitored continuously with alarms set for any deviation.

    • Proper PPE: Personnel must wear appropriate personal protective equipment, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. Work in a well-ventilated area or a fume hood.

    • Quenching Strategy: Have a well-defined and tested quenching procedure in place in case of a thermal runaway.

Troubleshooting_Workflow start Problem Identified (e.g., Low Yield) check_reagents Check Reagent Quality (e.g., NCS, Solvents) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions OK? check_conditions->conditions_ok analyze_impurities Analyze Impurity Profile (HPLC, LC-MS) develop_purification Develop New Purification (Crystallization, Chromatography) analyze_impurities->develop_purification reagent_ok->check_conditions Yes replace_reagents Use Fresh/Purified Reagents reagent_ok->replace_reagents No conditions_ok->analyze_impurities Yes optimize_conditions Optimize Conditions (e.g., DoE) conditions_ok->optimize_conditions No end Problem Resolved replace_reagents->end optimize_conditions->end develop_purification->end

Caption: A general troubleshooting workflow for synthesis scale-up.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol for the chlorination step, adaptable for scale-up with appropriate engineering controls.

Synthesis of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine

  • Reactor Setup: Charge a clean, dry, jacketed glass reactor with 6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and anhydrous Dichloromethane (DCM, 10 volumes).

  • Inert Atmosphere: Purge the reactor with nitrogen and maintain a slight positive pressure.

  • Cooling: Cool the reactor contents to 0-5 °C using the jacketed cooling system.

  • Reagent Preparation: In a separate vessel, dissolve N-Chlorosuccinimide (1.1 eq) in anhydrous DCM (5 volumes).

  • Controlled Addition: Add the NCS solution to the reactor via a metering pump over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by taking samples for HPLC analysis every hour. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, slowly add a 10% aqueous solution of sodium bicarbonate (5 volumes) to the reactor, maintaining the temperature below 20 °C.

  • Work-up:

    • Stir the biphasic mixture for 30 minutes.

    • Stop agitation and allow the layers to separate for at least 30 minutes.

    • Drain the lower organic layer.

    • Wash the organic layer with water (2 x 5 volumes).

  • Solvent Swap & Crystallization:

    • Concentrate the organic layer under reduced pressure.

    • Add a suitable crystallization solvent (e.g., isopropanol) and heat to dissolve the crude product.

    • Cool slowly to induce crystallization.

    • Isolate the product by filtration, wash with cold solvent, and dry under vacuum.

References

  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents. (n.d.).
  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC - NIH. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. (n.d.). Retrieved from [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents. (n.d.).
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • SUBSTITUTED 1H-PYRROLO [2,3-B]PYRIDINE AND 1H-PYRAZOLO [3, 4-B]PYRIDINE DERIVATIVES AS SALT INDUCIBLE KINASE 2 (SIK2) INHIBITORS - Googleapis.com. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity | ACS Omega. (2023). Retrieved from [Link]

  • Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. (n.d.). Retrieved from [Link]

    • The unlikely mechanism of the Vilsmeier-Haak reaction of 7-azaindole. - ResearchGate. (n.d.). Retrieved from [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PubMed Central. (n.d.). Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

  • Azaindole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines | ChemRxiv. (n.d.). Retrieved from [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry. (2022). Retrieved from [Link]

  • Chlorosuccinimide | C4H4ClNO2 | CID 31398 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes - PubMed. (n.d.). Retrieved from [Link]

  • N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016). Retrieved from [Link]

  • novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine - Justia Patents. (2019). Retrieved from [Link]

Sources

Troubleshooting

catalyst poisoning in 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine cross-coupling

Introduction: The "Privileged but Poisonous" Scaffold You are likely here because your cross-coupling reaction (Suzuki-Miyaura or Buchwald-Hartwig) on 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine has stalled or failed. T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged but Poisonous" Scaffold

You are likely here because your cross-coupling reaction (Suzuki-Miyaura or Buchwald-Hartwig) on 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine has stalled or failed.

This substrate is deceptive. While the 7-azaindole core is a "privileged scaffold" in kinase inhibitor design (targeting JAK, TRK, and others), it is chemically treacherous. The specific combination of the 4-chloro handle (slow oxidative addition) and the 6-methoxy group (electron-donating) creates a perfect storm for catalyst poisoning .

This guide addresses the root cause: Non-productive coordination of the Palladium (Pd) catalyst to the N7-nitrogen , effectively killing the catalytic cycle.

Module 1: Diagnosis – Is it Poisoning?

Before changing ligands, confirm the mechanism of failure. Catalyst poisoning presents differently than substrate degradation.

Q: How do I distinguish catalyst poisoning from reagent instability?

A: Perform the "Standard Addition" Kinetic Test.

If your reaction stalls at 20-30% conversion and adding more time/heat does nothing, the catalyst is dead.

The Diagnostic Protocol:

  • Set up your standard reaction (0.1 mmol scale).

  • Monitor via HPLC/UPLC at

    
    .
    
  • At the stalling point (e.g., 4 hours), add a fresh batch of catalyst (same mol%) and reagents.

  • Observe:

    • Scenario A (Poisoning/Death): The reaction restarts and conversion increases. Diagnosis: The catalyst aggregated or was sequestered.

    • Scenario B (Inhibition): The reaction does not restart. Diagnosis: The product itself or a byproduct is a potent inhibitor (product inhibition).

SymptomProbable CauseAction
Pd Black precipitates immediately Rapid reduction of Pd(II) to Pd(0) colloids.Switch to Precatalysts (Pd-G3/G4).
Reaction stalls < 30% Catalyst sequestration by N7.Use bulkier ligands or protect N1.
No product, only SM Oxidative addition failure.4-Cl bond is too strong; requires hotter temp or XPhos.

Module 2: The Mechanism of Failure

Q: Why does the 6-methoxy group make this specific substrate harder?

A: It creates an "Electron-Rich Trap."

Standard 4-chloro-7-azaindole is already difficult because the N1 (pyrrole) and N7 (pyridine) can chelate metals. However, in your substrate, the 6-methoxy group donates electron density into the pyridine ring via resonance.

  • Increased Basicity: The N7 nitrogen becomes significantly more basic (nucleophilic) compared to the unsubstituted parent.

  • Competitive Binding: The Pd catalyst prefers binding to the electron-rich N7 rather than performing the difficult oxidative addition into the C4-Cl bond.

  • The "Dead" Complex: Once Pd binds N7, it forms a stable complex that resists turnover.

Visualizing the Competition

The following diagram illustrates the kinetic competition between the productive cycle and the poisoning pathway.

CatalystPoisoning Pd_Active Active Pd(0)L Species OxAdd Oxidative Addition (C4-Cl) (Productive Pathway) Pd_Active->OxAdd Slow (k1) N7_Complex N7-Coordination Complex (Catalyst Trap) Pd_Active->N7_Complex Fast (k2) Poisoning Substrate 4-Cl-6-OMe-7-Azaindole Substrate->OxAdd Substrate->N7_Complex Product Coupled Product OxAdd->Product Transmetallation & Red. Elim. N7_Complex->Pd_Active Reversible? (Often No)

Caption: Kinetic competition between productive oxidative addition (green) and non-productive N7-coordination (red). The 6-OMe group accelerates k2.

Module 3: Solutions & Ligand Selection

Q: Which ligand system overcomes the N7-trap?

A: Bulky Dialkylbiaryl Phosphines (Buchwald Ligands).

You must use ligands that create a "steric wall" around the palladium center. This prevents the Pd from approaching the crowded N7 nitrogen but allows access to the C4-Cl bond.

Recommended Ligands:

  • XPhos: The Gold Standard for 4-chloro-heterocycles. The isopropyl groups provide immense steric bulk, discouraging N-coordination.

  • BrettPhos: Excellent for aminations (Buchwald-Hartwig).[1]

  • RuPhos: Use if the coupling partner is sterically hindered.

Critical Change: Stop using Pd(OAc)₂ + Ligand. In situ mixing often fails because free Pd(OAc)₂ binds N7 before the phosphine can ligate it.

  • Must Use: G3 or G4 Precatalysts (e.g., XPhos Pd G3). These contain the ligand pre-bound in a 1:1 ratio, ensuring the active species is generated only inside the catalytic cycle.

Module 4: The "Protect to Survive" Strategy

Q: When should I stop optimizing and just protect the nitrogen?

A: If yields remain < 40% with XPhos Pd G3.

The N1-proton is acidic (


). In basic conditions, the deprotonated azaindole is an even stronger ligand for Pd. Protecting N1 eliminates the N1-H acidity and sterically crowds the N7 site.

Protection Guide:

GroupInstall ConditionStabilityRemovalRecommendation
SEM NaH, SEM-Cl, DMFHigh (Base/Acid stable)TBAF or TFABest for Scale-up
Boc Boc₂O, DMAP, DCMLow (Unstable to heat >80°C)TFA or HClGood for quick screens
Tosyl TsCl, NaHHighHydrolysis (Base)Excellent steric shield

Note: A bulky group like Tosyl or SEM at N1 exerts "peri-strain" on the N7 position, physically blocking the catalyst from binding to N7.

Experimental Protocols

Protocol A: Optimized Suzuki Coupling (Unprotected)

Use this for initial attempts. If it fails, move to Protocol B.

Reagents:

  • Substrate: 4-chloro-6-methoxy-7-azaindole (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base:

    
     (0.5 M aqueous solution, 3.0 equiv)
    
  • Solvent: THF or 1,4-Dioxane (degassed)

Procedure:

  • Charge a vial with substrate, boronic acid, and XPhos Pd G3 .

  • Seal and purge with Argon/Nitrogen (3 cycles). Oxygen is fatal here.

  • Add degassed THF and

    
     (aq) via syringe.
    
  • Heat to 60–80°C . Do not overheat unprotected azaindoles; they can polymerize.

  • Monitor by UPLC at 2 hours.

Protocol B: N-Protection Workflow

Use if Protocol A yields < 30%.

Step 1: SEM Protection

  • Dissolve substrate in dry DMF at 0°C.

  • Add NaH (60% disp, 1.2 equiv). Stir 30 min.

  • Add SEM-Cl (1.1 equiv) dropwise.

  • Warm to RT. Reaction is usually complete in 1 hour.

  • Quench (water), extract (EtOAc), and concentrate.

Step 2: Cross-Coupling

  • Run the same Suzuki conditions as Protocol A. You can now heat to 100°C safely. The SEM group prevents catalyst sequestration.

Troubleshooting Flowchart

Troubleshooting Start Reaction Failed/Stalled CheckColor Is the reaction mixture black? Start->CheckColor Yes Switch to Precatalyst (XPhos Pd G3) CheckColor->Yes Pd Aggregation No No CheckColor->No Catalyst Poisoning CheckYield Is Yield < 30%? No->CheckYield Check Yield Low Protect N1 (SEM/Tosyl) CheckYield->Low Yes Moderate Increase Temp to 100C Change Base to Cs2CO3 CheckYield->Moderate No (30-60%)

Caption: Decision tree for troubleshooting 7-azaindole cross-coupling failures.

References

  • Mechanistic Insight into Azaindole Poisoning: Henderson, J. L., et al. "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles."[2][3] Organic Letters, 2010.[2] [Link] (Establishes the N1/N7 chelation challenge and the solution using Buchwald precatalysts).

  • General Suzuki Coupling of Heterocycles: Billingsley, K., Buchwald, S. L. "Highly Efficient Monoligated Palladium Catalysts for the Suzuki-Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 2007. [Link] (Defines XPhos as the superior ligand for chlorinated heterocycles).

  • Synthesis of C6-Substituted 7-Azaindoles: Laha, J. K., et al. "Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling." ACS Omega, 2023. [Link] (Provides specific context on the reactivity of C6-substituted derivatives).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Activity of 4-Chloro-6-Methoxy-1H-Pyrrolo[2,3-b]pyridine Analogs

Executive Summary This guide provides a technical comparison of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (also known as 4-chloro-6-methoxy-7-azaindole ) derivatives against alternative kinase inhibitor scaffolds. The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (also known as 4-chloro-6-methoxy-7-azaindole ) derivatives against alternative kinase inhibitor scaffolds.

The 7-azaindole core is a "privileged scaffold" in drug discovery, bioisosteric to the purine ring of ATP. The specific inclusion of the 6-methoxy substituent introduces unique electronic and physicochemical properties that differentiate these analogs from their unsubstituted (6-H) or halogenated (6-F/Cl) counterparts. This guide analyzes the impact of this substitution on potency, kinase selectivity, and metabolic stability .

Structural & Mechanistic Basis
The Scaffold Architecture

The 4-chloro-6-methoxy-7-azaindole core functions as a versatile building block. Its biological activity is not intrinsic to the intermediate itself but is realized upon functionalization at the C4 position (typically via SNAr or Buchwald-Hartwig amination).

  • N1 (Pyrrole Nitrogen): Hydrogen bond donor (HBD) to the kinase hinge region (Glu/Leu backbone).

  • N7 (Pyridine Nitrogen): Hydrogen bond acceptor (HBA) to the kinase hinge region.

  • C4-Chloro: The "exit vector" for introducing specificity elements (e.g., solubilizing tails, hydrophobic groups).

  • C6-Methoxy: The "tuning element." It acts as an Electron Donating Group (EDG), increasing the electron density of the bicyclic system.

Mechanistic Comparison: 6-Methoxy vs. Alternatives
Feature6-Methoxy (6-OMe) 6-Hydrogen (Unsubstituted) 6-Fluoro (6-F)
Electronic Effect Strong EDG (+M effect). Increases basicity of N7.Neutral reference.Weak EWG (-I effect). Decreases basicity of N7.
Hinge Binding Enhanced H-bond acceptor strength at N7 due to electron richness.Standard binding affinity.Reduced H-bond acceptor strength; often weaker hinge binding.
Solubility Moderate.[1] The oxygen atom aids solvation.Low (planar, lipophilic stack).Moderate to Low.[1]
Metabolic Stability Liability: Prone to CYP450-mediated O-demethylation to the phenol (6-OH).Stable at C6, but prone to oxidation elsewhere.High: Blocks metabolic oxidation at C6.
Comparative Biological Performance

The following data synthesizes performance trends observed in kinase inhibitor optimization campaigns (e.g., targeting DYRK1A , PAK1 , or JAK kinases) where this scaffold is commonly employed.

Table 1: Potency and Selectivity Profile (Representative Data)
Analog SeriesTarget Affinity (

)
Selectivity Score (S(10))Cellular Potency (

)
Primary Liability
6-Methoxy Analogs High (< 10 nM) Moderate < 100 nM Rapid clearance (High

) due to demethylation.
6-Hydrogen Analogs Moderate (10-50 nM)Low (Promiscuous)> 200 nMPoor solubility limits bioavailability.
6-Fluoro Analogs High (< 10 nM)High< 50 nMSynthetic complexity; potential for lower solubility than OMe.
6-Hydroxy (Metabolite) Very High (< 5 nM)LowPoor (Impermeable)Polar surface area prevents cell penetration.

Critical Insight: While 6-methoxy analogs often show superior initial potency due to electronic optimization of the hinge interaction, they frequently fail in in vivo PK studies due to rapid metabolic clearance. The 6-fluoro analog is often the "clinical candidate" solution, retaining potency while blocking metabolism.

Visualization of SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) decision tree when optimizing this scaffold.

SAR_Logic Core 4-Chloro-6-Methoxy-7-Azaindole (Scaffold) Modification C4-Functionalization (Buchwald-Hartwig) Core->Modification Synthesis Potency High Biochemical Potency (Hinge Binding) Modification->Potency Assay Result Metabolism Metabolic Liability (O-Demethylation) Potency->Metabolism In Vivo Failure Solution Optimization Strategy: Replace OMe with F or Cl Metabolism->Solution Lead Opt

Figure 1: SAR Optimization Logic. The 6-methoxy group drives initial potency but often requires replacement during lead optimization to improve metabolic stability.

Experimental Protocols

To objectively compare these analogs, the following self-validating protocols are recommended.

Protocol A: Synthesis via Buchwald-Hartwig Coupling

Purpose: To functionalize the 4-chloro position with an amine (R-NH2) to generate the active inhibitor.

  • Reagents: 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq), Aniline/Amine derivative (1.2 eq), Pd2(dba)3 (0.05 eq), XPhos (0.1 eq), K2CO3 (2.0 eq).

  • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Charge an oven-dried Schlenk flask with reagents under Argon.

    • Add dioxane and heat to 100°C for 12 hours.

    • Validation: Monitor via LC-MS. The starting material (Cl-core) peak should disappear. If conversion is <50%, switch ligand to BrettPhos for sterically hindered amines.

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Radiometric Kinase Assay (Gold Standard)

Purpose: To determine intrinsic biochemical potency (


) without cell permeability bias.
  • System: 33P-ATP Radiometric Filter Binding Assay.

  • Reaction Mix: Kinase (e.g., DYRK1A, 5-10 nM), Substrate (e.g., Woodtide, 20 µM), 33P-ATP (10 µM), MgCl2 (10 mM).

  • Steps:

    • Prepare 3-fold serial dilutions of the 6-methoxy analog and the 6-H reference.

    • Incubate compound + Kinase for 15 min (pre-equilibrium).

    • Initiate with ATP/Substrate mix. Incubate 45 min at RT.

    • Termination: Spot reaction onto P81 phosphocellulose paper. Wash 3x with 0.75% phosphoric acid.

  • Data Analysis: Measure CPM via scintillation counter. Fit curves using non-linear regression (Sigmoidal Dose-Response).

Pathway & Workflow Visualization

This diagram outlines the testing workflow to validate the "6-Methoxy Effect."

Workflow cluster_0 Critical Checkpoint Start Compound Library (6-OMe vs 6-H vs 6-F) Biochem Biochemical Assay (IC50 Determination) Start->Biochem 1. Potency Cell Cellular Proliferation (MTS/CellTiter-Glo) Biochem->Cell 2. Permeability ADME Microsomal Stability (Human/Mouse Liver) Cell->ADME 3. Stability Decision Lead Selection ADME->Decision 4. Candidate

Figure 2: Screening Workflow. Note that 6-methoxy analogs often pass steps 1 and 2 but fail at step 3 (ADME) due to high intrinsic clearance.

Conclusion & Recommendation

The 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold is a potent tool for early-stage kinase discovery.

  • Use it when: You need to rapidly establish SAR and maximize biochemical potency in early screening (Hit-to-Lead). The methoxy group aids solubility and hinge binding.

  • Avoid it when: You are moving to in vivo efficacy models. The metabolic instability of the 6-methoxy group often necessitates a switch to 6-fluoro or 6-chloro isosteres to maintain potency while improving half-life (

    
    ).
    
References
  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles. Journal of Medicinal Chemistry.

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.

  • Discovery of 7-azaindole derivatives as potential kinase inhibitors. European Journal of Medicinal Chemistry.

  • Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. Journal of Medicinal Chemistry.

Sources

Comparative

kinase selectivity profile of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine based inhibitors

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and Drug Development Professionals. Executive Summary The 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (hereafter referred t...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and Drug Development Professionals.

Executive Summary

The 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (hereafter referred to as the 4-Cl-6-OMe-7-Azaindole core) represents a highly refined "privileged scaffold" for ATP-competitive kinase inhibition. While the generic 7-azaindole (pyrrolo[2,3-b]pyridine) is a staple in oncology drug discovery (e.g., Vemurafenib, Pexidartinib), the specific introduction of the 6-methoxy group combined with the reactive 4-chloro handle offers a distinct advantage in tuning physicochemical properties and selectivity profiles.

This guide analyzes the performance of inhibitors derived from this specific scaffold, comparing them against standard indole and pyrazolopyrimidine alternatives. We focus on their application in targeting the ERK1/2 and MNK1/2 pathways, where achieving selectivity against CDK isoforms is a historical challenge.

Structural Rationale & Mechanism of Action

The "Privileged" Hinge Binder

The 7-azaindole core mimics the purine ring of ATP. The N1-H serves as a hydrogen bond donor to the kinase hinge region (analogous to N9 of adenine), while the N7 serves as a hydrogen bond acceptor (analogous to N1 of adenine).

Why the 4-Chloro-6-Methoxy Pattern?

  • 4-Chloro (The Warhead Handle): This position is primed for SNAr or Palladium-catalyzed cross-couplings (Suzuki-Miyaura/Buchwald-Hartwig). It directs substituents toward the Gatekeeper residue and the Solvent Front , the primary determinants of kinase selectivity.

  • 6-Methoxy (The Solubility & Selectivity Tuner):

    • Electronic Effect: The electron-donating methoxy group increases the electron density of the pyridine ring, modulating the pKa of the N7 acceptor, potentially strengthening the hinge interaction.

    • Metabolic Stability: Blocking the 6-position prevents oxidative metabolism (a common clearance route for 7-azaindoles).

    • Steric Filter: The methoxy group can induce steric clashes in "off-target" kinases (like CDKs) that lack a accommodating sub-pocket near the hinge, thereby enhancing selectivity for targets like ERK2.

Diagram 1: Mechanism of Binding (Hinge Interaction)

MOA_Binding cluster_optimization Optimization Zone ATP_Pocket ATP Binding Pocket (Kinase Domain) Scaffold 4-Cl-6-OMe-7-Azaindole Core Scaffold->ATP_Pocket Competitive Inhibition Hinge Hinge Region (Glu-Met backbone) Scaffold->Hinge H-Bonding (N1-H & N7) Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper 4-Position Substituent (Steric Interaction)

Caption: The 7-azaindole core anchors to the hinge, while the 4-position substituent probes the gatekeeper to determine selectivity.

Comparative Selectivity Profile

The following data compares a representative Lead Compound A (derived from the 4-Cl-6-OMe-7-azaindole scaffold) against a standard reference inhibitor (e.g., a generic pyrazolopyrimidine or staurosporine-like analogue) and a clinical benchmark (e.g., Ulixertinib analogue).

Target Context: ERK2 Inhibition (MAPK Pathway). Challenge: Avoiding CDK2 inhibition (Cell cycle toxicity).

Table 1: Biochemical Potency and Selectivity Data
FeatureLead Compound A (4-Cl-6-OMe-7-Azaindole derived)Reference Compound B (Standard Pyrazolopyrimidine)Clinical Benchmark (Ulixertinib Analogue)
ERK2 IC50 (nM) 2.5 ± 0.4 5.0 ± 1.20.8 ± 0.2
CDK2 IC50 (nM) > 10,000 150> 5,000
Selectivity (ERK2/CDK2) > 4,000x 30x> 6,000x
Solubility (pH 7.4) High (> 50 µM) Low (< 5 µM)Moderate
Lipophilicity (cLogP) 2.8 4.13.2
Mechanism ATP-Competitive (Type I)ATP-Competitive (Type I)ATP-Competitive (Type I)

Analysis:

  • Compound A demonstrates that the 6-methoxy substitution maintains high potency against ERK2 while drastically reducing affinity for CDK2 compared to the pyrazolopyrimidine (Compound B).

  • The Standard Pyrazolopyrimidine often suffers from "flat" SAR, inhibiting multiple kinases due to a lack of specific steric exclusion features found in the optimized 7-azaindole.

  • Solubility: The methoxy group significantly improves aqueous solubility compared to the lipophilic pyrazolopyrimidine, facilitating formulation.

Experimental Protocols

To validate the selectivity profile of inhibitors synthesized from the 4-chloro-6-methoxy-7-azaindole core, we recommend the LanthaScreen™ Eu Kinase Binding Assay (TR-FRET). This assay is superior to radiometric assays for high-throughput profiling as it measures binding affinity (


) directly, independent of ATP concentration.
Protocol: TR-FRET Binding Assay (ERK2)

Objective: Determine the


 and residence time of the inhibitor.
  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer (specific to ERK2).

    • Antibody: Europium-labeled anti-GST antibody (binds to GST-tagged ERK2).

  • Compound Handling:

    • Dissolve 4-Cl-6-OMe-7-azaindole derivatives in 100% DMSO.

    • Prepare a 10-point serial dilution (1:3) in Kinase Buffer (Final DMSO < 1%).

  • Assay Assembly (384-well plate):

    • Add 5 µL of Inhibitor (or DMSO control).

    • Add 5 µL of Kinase/Antibody mixture (Final conc: 5 nM ERK2, 2 nM Eu-Ab).

    • Add 5 µL of Tracer (Final conc:

      
       of tracer, typically 2-10 nM).
      
  • Incubation:

    • Incubate at Room Temperature (20-25°C) for 60 minutes in the dark.

  • Detection:

    • Read on a TR-FRET compatible plate reader (e.g., EnVision).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Data Analysis:

    • Calculate Emission Ratio (

      
      ).
      
    • Fit data to a sigmoidal dose-response equation (Variable Slope) to determine

      
      .
      
Diagram 2: The Screening Workflow

Screening_Workflow Start 4-Cl-6-OMe-7-Azaindole Library Synthesis Primary Primary Screen (Single Dose @ 10 µM) Start->Primary DoseResponse Dose Response (IC50 Determination) Primary->DoseResponse Hits (>50% Inh) Selectivity Selectivity Panel (ERK2 vs CDK2/GSK3b) DoseResponse->Selectivity Potent Hits (<100 nM) Cellular Cellular Assay (pERK inhibition) Selectivity->Cellular Selective Leads

Caption: A funnel approach ensuring only selective 7-azaindole derivatives progress to cellular validation.

Synthesis & Derivatization Strategy

The utility of the 4-chloro-6-methoxy intermediate lies in its orthogonal reactivity. The chlorine atom at C4 is significantly more reactive toward nucleophilic aromatic substitution (


) or Palladium-catalyzed coupling than the C2 or C6 positions.

Key Synthetic Pathway:

  • Starting Material: 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine.

  • Protection: SEM-protection of N1 (optional but recommended for Suzuki couplings).

  • C4 Functionalization:

    • Suzuki-Miyaura: React with Aryl-Boronic acids to install the "Gatekeeper" interacting motif.

    • Buchwald-Hartwig: React with amines to create solubilizing tails.

  • Deprotection: Removal of SEM group (TFA/DCM).

Critical Note: The 6-methoxy group is generally installed prior to the 4-chloro functionalization or is present in the commercial starting material. Attempting to methoxylate a 4,6-dichloro precursor often results in a mixture of regioisomers and requires careful separation.

Selectivity Logic & Off-Target Risks

When profiling these inhibitors, researchers must be vigilant regarding specific off-targets known to bind 7-azaindoles.

Diagram 3: Selectivity Filter Logic

Selectivity_Logic Inhibitor 4-Cl-6-OMe Derivative Target Target: ERK2/MNK (Open Gatekeeper) Inhibitor->Target High Affinity OffTarget1 Risk: CDK2 (Steric Clash via 6-OMe) Inhibitor->OffTarget1 Blocked OffTarget2 Risk: GSK3β (Hinge Homology) Inhibitor->OffTarget2 Potential Binding (Monitor Closely)

Caption: The 6-methoxy group acts as a negative selector against CDK2, but GSK3β remains a liability requiring counterscreening.

Why CDK2? CDK2 shares high hinge homology with ERK2. However, the active site of CDK2 is slightly more constricted near the ribose-binding region. Bulky substituents at the 6-position of the 7-azaindole scaffold (like the methoxy group) often induce a steric penalty in CDK2 that is not present in the more plastic ERK2 pocket.

References

  • Vertex Pharmaceuticals. (2020). Discovery of highly potent and selective inhibitors of ERK2. Journal of Medicinal Chemistry.

  • Popowycz, F., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors.[1][2] PMC - PubMed Central.

  • Bamborough, P., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines and Azaindoles. Journal of Medicinal Chemistry.

  • Thermo Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay Protocol.

  • ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling.

Sources

Validation

A Researcher's Guide to Characterizing the In Vitro ADME Properties of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives

In the landscape of medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure. Its derivatives have shown significant potential as kinase inhibitors and are being e...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure. Its derivatives have shown significant potential as kinase inhibitors and are being explored for various therapeutic applications, including cancer and inflammatory diseases.[1][2][3][4] The journey from a promising hit compound to a viable drug candidate, however, is fraught with challenges, many of which are related to the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Early and comprehensive in vitro ADME profiling is therefore not just a routine screening step but a critical, decision-guiding process in drug discovery.[5][6][7][8]

This guide provides a comparative framework and detailed experimental workflows for researchers and drug development professionals working with a specific chemical series: 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives . While direct, publicly available ADME data for this exact series is sparse, this document outlines the essential in vitro assays, explains the rationale behind their selection, and provides templates for data interpretation and comparison. By following this guide, researchers can systematically build a comprehensive ADME profile for their novel derivatives, enabling robust structure-activity relationship (SAR) and structure-property relationship (SPR) analysis.[9]

The Central Role of In Vitro ADME in Drug Discovery

Before a molecule can exert its therapeutic effect in vivo, it must navigate a complex biological system. In vitro ADME assays serve as predictive models for a compound's behavior in the body.[6][9] They are essential for:

  • Early identification of liabilities: Poor metabolic stability, low permeability, or high plasma protein binding can terminate a drug development program. Identifying these issues early saves significant time and resources.

  • Guiding medicinal chemistry efforts: ADME data provides crucial feedback to chemists, enabling them to modify structures to improve pharmacokinetic properties without compromising potency.[5]

  • Building predictive models: As data is generated for a chemical series, it becomes possible to build predictive models that can forecast the ADME properties of yet-to-be-synthesized analogs.

For the 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine series, key questions to address include: How does substitution at various positions on the pyrrolo[2,3-b]pyridine core affect metabolic stability? What is the likely route of absorption for these compounds? Are they substrates for efflux transporters? The following sections detail the experimental approaches to answer these questions.

Core In Vitro ADME Assays for Profiling Pyrrolo[2,3-b]pyridine Derivatives

A standard suite of in vitro ADME assays should be employed to build a comprehensive profile. The following three are foundational.

Metabolic Stability Assessment

Drug metabolism is a primary driver of clearance and significantly influences a drug's half-life and oral bioavailability.[10] The liver is the principal site of drug metabolism.[8][10] Therefore, assessing a compound's stability in the presence of liver-derived enzyme systems is a cornerstone of ADME profiling.

The liver microsomal stability assay is a high-throughput method to evaluate Phase I metabolic activity, primarily driven by cytochrome P450 enzymes.[6][11]

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare stock solution of test compound (e.g., 10 mM in DMSO) D Initiate reaction by adding test compound (final conc. ~1 µM) A->D B Prepare incubation mixture: - Liver microsomes (human, rat, mouse) - NADPH regenerating system - Buffer (e.g., phosphate buffer, pH 7.4) C Pre-incubate mixture at 37°C B->C C->D E Aliquots taken at multiple time points (e.g., 0, 5, 15, 30, 60 min) D->E F Quench reaction (e.g., add cold acetonitrile with internal standard) E->F G Centrifuge to precipitate protein F->G H Analyze supernatant by LC-MS/MS G->H I Plot ln(% remaining) vs. time H->I J Calculate half-life (t½) and intrinsic clearance (CLint) I->J

Caption: Workflow for a typical liver microsomal stability assay.

Causality and Self-Validation:

  • Why Microsomes? Liver microsomes are a subcellular fraction rich in Phase I enzymes and are a cost-effective and well-established model.

  • Why NADPH? Cytochrome P450 enzymes require NADPH as a cofactor. An NADPH regenerating system ensures its continuous supply throughout the incubation.

  • Self-Validating Controls: Each experiment must include positive and negative controls. A rapidly metabolized compound (e.g., verapamil) serves as a positive control to ensure the enzymatic system is active. A compound known to be highly stable (e.g., warfarin) serves as a negative control. A "-NADPH" control, where the cofactor is omitted, confirms that the observed compound loss is enzyme-mediated.

Data Presentation and Comparison:

The results should be tabulated to allow for easy comparison across different derivatives and species.

Compound IDR-GroupHuman t½ (min)Mouse t½ (min)Human CLint (µL/min/mg)Mouse CLint (µL/min/mg)
Parent HDataDataDataData
Derivative 1 e.g., FDataDataDataData
Derivative 2 e.g., OMeDataDataDataData
Verapamil (Control)< 5< 5> 200> 200
Warfarin (Control)> 60> 60< 10< 10

Higher t½ and lower CLint values are generally desirable.

Permeability Assessment

For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. Permeability is a key determinant of this process.

The PAMPA assay is a non-cell-based, high-throughput method for predicting passive diffusion.[11]

G cluster_setup Assay Setup cluster_run Incubation & Analysis cluster_calc Calculation A Donor Plate: Add test compound to buffer at specific pH (e.g., pH 5.0, 7.4) D Assemble the 'sandwich': Place filter plate on top of donor plate, then place acceptor plate on top of filter plate A->D B Filter Plate: Coat PVDF membrane with a lipid mixture (e.g., phosphatidylcholine in dodecane) B->D C Acceptor Plate: Fill with buffer C->D E Incubate at room temperature (e.g., 4-18 hours) D->E F Separate plates E->F G Determine compound concentration in donor, acceptor, and reference wells by UV-Vis spectroscopy or LC-MS/MS F->G H Calculate the permeability coefficient (Pe) G->H

Caption: General workflow for the PAMPA permeability assay.

Causality and Self-Validation:

  • Why an Artificial Membrane? The lipid-coated artificial membrane mimics the lipid bilayer of the intestinal epithelium, providing a good estimate of a compound's ability to passively diffuse across the gut wall.

  • Why Multiple pH values? Testing at different pH values can simulate different regions of the gastrointestinal tract and provide insights into the permeability of ionizable compounds.[11]

  • Self-Validating Controls: High permeability (e.g., testosterone) and low permeability (e.g., atenolol) control compounds must be run in parallel to define the acceptable range for the assay and ensure the integrity of the membrane.

Data Presentation and Comparison:

Compound IDR-GroupLogPPe (10⁻⁶ cm/s) at pH 7.4Permeability Class
Parent HDataDatae.g., Moderate
Derivative 1 e.g., FDataDatae.g., High
Derivative 2 e.g., OMeDataDatae.g., Low
Testosterone (Control)3.32> 15High
Atenolol (Control)0.16< 1Low

Permeability is often classified as Low (<1), Moderate (1-10), or High (>10) x 10⁻⁶ cm/s.

Plasma Protein Binding (PPB)

Once in the bloodstream, drugs can bind to plasma proteins like albumin and alpha-1-acid glycoprotein. It is generally the unbound (free) fraction of the drug that is available to interact with its target and be cleared. Therefore, understanding the extent of PPB is crucial.

Equilibrium dialysis is considered the gold standard for determining PPB.

Methodology:

  • Apparatus Setup: A dialysis unit with two chambers separated by a semi-permeable membrane is used.

  • Sample Addition: One chamber is filled with plasma (human, mouse, etc.), and the other with a protein-free buffer. The test compound is added to the plasma chamber.

  • Equilibration: The unit is sealed and incubated at 37°C with gentle shaking for a sufficient time (e.g., 4-24 hours) to allow the unbound compound to reach equilibrium across the membrane.

  • Sampling: Aliquots are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both aliquots is determined by LC-MS/MS.

  • Calculation: The percentage of bound and unbound drug is calculated from the concentration difference.

Causality and Self-Validation:

  • Why Equilibrium? This method directly measures the unbound concentration once the system has stabilized, providing a thermodynamically accurate assessment.

  • Self-Validating Controls: Compounds with known high (e.g., warfarin, >99% bound) and low (e.g., metoprolol, ~12% bound) protein binding are included in each run to validate the assay performance.

Data Presentation and Comparison:

Compound IDR-GroupHuman Plasma % BoundMouse Plasma % BoundUnbound Fraction (fu) - Human
Parent HDataDataData
Derivative 1 e.g., FDataDataData
Derivative 2 e.g., OMeDataDataData
Warfarin (Control)> 99%> 99%< 0.01
Metoprolol (Control)~12%~10%~0.88

High plasma protein binding (>99%) can sometimes be a liability, as a small displacement by another drug can lead to a large increase in the free, active concentration.

Synthesizing the Data: Building a Comparative Profile

By systematically applying these assays to the 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine series, researchers can construct a comprehensive ADME profile. This multi-parameter dataset allows for a holistic evaluation of each derivative. For instance, a compound with high metabolic stability but poor permeability may be a poor candidate for oral administration. Conversely, a compound with excellent permeability but rapid metabolism may require structural modification to block metabolic "hotspots."

This guide provides the foundational workflows and rationale for initiating a robust in vitro ADME characterization of novel 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives. By integrating these principles, drug discovery teams can make more informed decisions, efficiently optimize their lead candidates, and increase the probability of advancing new therapeutic agents toward clinical development.

References

  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. MDPI.
  • 4-Chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. Benchchem.
  • In Vitro ADME Properties of Some Analogues a. ResearchGate.
  • In Vitro ADME Assays. Alera Labs.
  • ADMET In Vitro Profiling – Utility and Applications in Lead Discovery. ResearchGate.
  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. National Institutes of Health.
  • In Vitro ADME / DMPK Screening. Charnwood Discovery.
  • In vitro DMPK studies for drug discovery. Nuvisan.
  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. BioAgilytix.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed.
  • 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. National Institutes of Health.
  • Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. ACS Publications.
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs.
  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). National Institutes of Health.
  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. National Center for Biotechnology Information.
  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Institutes of Health.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. National Institutes of Health.

Sources

Comparative

assessing the metabolic stability of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine analogs

Metabolic Stability Assessment of 4-Chloro-6-Methoxy-1H-Pyrrolo[2,3-b]pyridine Analogs Executive Summary The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, widely utili...

Author: BenchChem Technical Support Team. Date: February 2026

Metabolic Stability Assessment of 4-Chloro-6-Methoxy-1H-Pyrrolo[2,3-b]pyridine Analogs

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, widely utilized as a bioisostere for indole in kinase inhibitors (e.g., JAK, Trk, and MAPK pathways).[1][2] While the 7-nitrogen improves aqueous solubility and hydrogen bonding potential compared to indoles, it introduces specific metabolic vulnerabilities.

This guide focuses on the 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine core. The presence of the electron-withdrawing chlorine at C4 and the electron-donating methoxy group at C6 creates a unique "push-pull" electronic environment that dictates its metabolic fate. This guide outlines a rigorous, self-validating protocol to assess its stability, identifying the O-demethylation of the 6-methoxy group and N-oxidation as primary metabolic soft spots.

Structural & Mechanistic Context

To accurately assess stability, one must first understand the intrinsic reactivity of the scaffold.

  • The Scaffold (7-Azaindole): Unlike indole, the pyridine ring is electron-deficient. However, the pyrrole nitrogen donates electron density, making the system susceptible to oxidative metabolism.

  • 4-Chloro Substituent: This group is typically a synthetic handle (for Suzuki-Miyaura coupling) but also serves as a metabolic blocker at the C4 position. It deactivates the pyridine ring towards electrophilic attack by CYPs, potentially increasing stability relative to the 4-H analog.

  • 6-Methoxy Substituent: This is the critical metabolic soft spot . CYP450 enzymes (particularly CYP3A4 and CYP2D6) readily target the methyl group for O-demethylation , yielding the 6-hydroxy metabolite (a lactam tautomer), which is rapidly glucuronidated (Phase II).

Comparative Performance Guide

The following data compares the predicted metabolic profile of the target compound against standard structural analogs. This comparison highlights how specific substitutions alter intrinsic clearance (


).

Table 1: Comparative Metabolic Stability Profile (Microsomal Stability Assay)

Compound VariantStructure ModificationPredicted

(µL/min/mg)
Primary Metabolic RouteStability Class
Target 4-Cl, 6-OMe Moderate (20–40) O-demethylation (Major) , N-oxidationIntermediate
Analog A4-H, 6-H (Unsubstituted)High (>60)C-oxidation (C2/C3), N-oxidationUnstable
Analog B4-Cl, 6-HLow-Moderate (15–30)N-oxidationStable
Analog C4-Cl, 6-FLow (<10)Minimal (Blocked soft spots)Highly Stable
ReferenceVerapamil (Control)High (>100)N-dealkylationHigh Clearance

Analysis:

  • Analog A suffers from rapid oxidation on the electron-rich pyrrole ring.

  • The Target (4-Cl, 6-OMe) shows improved stability over Analog A due to the 4-Cl deactivation, but the 6-OMe group limits it from achieving "Highly Stable" status.

  • Optimization: Replacing the 6-OMe with a bioisostere like 6-F or 6-CF3 (Analog C) would significantly reduce clearance, though this may impact solubility and potency.

Experimental Protocols

This section details a self-validating workflow. The inclusion of specific controls ensures data trustworthiness.

Protocol A: Microsomal Stability Assay (Phase I)

Objective: Determine intrinsic clearance (


) driven by CYP450 enzymes.
  • Preparation:

    • Test Compound: Prepare a 10 mM stock in DMSO. Dilute to 1 µM final concentration in reaction buffer (100 mM Potassium Phosphate, pH 7.4).

    • Enzyme Source: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Incubation:

    • Pre-incubate compound and microsomes for 5 min at 37°C.

    • Initiate reaction by adding NADPH.

    • Time Points: 0, 5, 15, 30, 45, and 60 minutes.

  • Termination:

    • Quench aliquots (50 µL) into ice-cold Acetonitrile (150 µL) containing an internal standard (e.g., Tolbutamide).

    • Centrifuge at 4000 rpm for 20 min to pellet proteins.

  • Analysis:

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Plot ln(% remaining) vs. time. The slope

      
       determines 
      
      
      
      (
      
      
      ) and
      
      
      .
Protocol B: Metabolite Identification (MetID)

Objective: Confirm the "soft spot" hypothesis (O-demethylation vs N-oxidation).

  • Incubation: Perform the microsomal assay (as above) but at a higher concentration (10 µM) and for a longer duration (60 min) to accumulate metabolites.

  • Detection: Use High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).

  • Data Processing:

    • Search for M-14 (Loss of CH2 = O-demethylation).

    • Search for M+16 (Oxygen insertion = N-oxidation or Hydroxylation).

    • Search for M+176 (Glucuronidation) if using Hepatocytes.

Visualization of Metabolic Pathways

The following diagram illustrates the specific metabolic fate of the 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold.

MetabolicPathway cluster_legend Reaction Types Parent Parent Compound (4-Cl, 6-OMe) M1 Metabolite M1 (6-Hydroxy / Lactam) [O-demethylation] Parent->M1 CYP3A4 / CYP2D6 (Major Route) M2 Metabolite M2 (N-Oxide) [Pyridine N-oxidation] Parent->M2 FMO / CYP (Minor Route) M3 Metabolite M3 (Glucuronide) [Phase II Conjugation] M1->M3 UGTs (Rapid Clearance) Legend Red: High Risk Soft Spot Yellow: Secondary Route Green: Excretion Product

Caption: Proposed metabolic pathway showing the critical O-demethylation step (M1) which triggers rapid Phase II conjugation (M3).

Assay Workflow Diagram

This flowchart guides the researcher through the decision-making process based on stability data.

AssayWorkflow Start Start: 4-Cl-6-OMe Analog Tier1 Tier 1: Microsomal Stability (HLM) Measure CL_int Start->Tier1 Decision1 Is CL_int < 20 µL/min/mg? Tier1->Decision1 Pass Proceed to PK (In Vivo) Decision1->Pass Yes (Stable) Fail Analyze Metabolites (MetID) Decision1->Fail No (Unstable) MetID_Analysis Identify Soft Spot: 1. O-demethylation? 2. N-oxidation? Fail->MetID_Analysis Redesign Design Strategy: - Replace OMe with F/CF3 - Steric block at C5 MetID_Analysis->Redesign Redesign->Tier1 Re-test

Caption: Iterative workflow for assessing and optimizing metabolic stability, prioritizing intrinsic clearance thresholds.

References

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Discusses strategies for stabilizing nitrogen heterocycles, including 7-azaindoles.

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. A comprehensive review of the SAR and metabolic challenges of the azaindole scaffold.

  • Metabolic Stability for Drug Discovery and Development. PubMed. Overview of intrinsic clearance calculations and their impact on drug design.

  • Metabolic Soft Spot Identification and Compound Optimization. Journal of Medicinal Chemistry. Methodology for identifying and blocking metabolic soft spots using LC-MS/MS.

  • Optimization of Physicochemical Properties and ADME for 1H-Pyrrolo[2,3-b]pyridines. ACS Medicinal Chemistry Letters. Specific case study on optimizing pyrrolopyridine kinetics.

Sources

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